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5-Amino-3,6-dihydro-2H-pyran-3-one Documentation Hub

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  • Product: 5-Amino-3,6-dihydro-2H-pyran-3-one
  • CAS: 265321-06-0

Core Science & Biosynthesis

Foundational

Tautomeric Dynamics of Amino-Pyranone Scaffolds: Mechanistic Insights and Characterization Protocols

Executive Summary Amino-pyranone derivatives, particularly 2-amino-4H-pyran and 6-amino-2H-pyran-2-ones, represent a privileged scaffold in medicinal chemistry, serving as core pharmacophores in HIV protease inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-pyranone derivatives, particularly 2-amino-4H-pyran and 6-amino-2H-pyran-2-ones, represent a privileged scaffold in medicinal chemistry, serving as core pharmacophores in HIV protease inhibitors, antimicrobial agents, and anticoagulants. However, their utility is frequently compromised by tautomeric ambiguity .

The migration of the exocyclic amino proton creates a dynamic equilibrium between amino-one , imino-one , and imino-ol forms. This "chameleon effect" presents a critical challenge in drug development: the dominant tautomer in solution (NMR) may differ from the solid-state form (X-ray) and the bioactive species bound to a protein target. Failure to account for this leads to erroneous docking scores and "dead-end" structure-activity relationships (SAR).

This technical guide provides a rigorous framework for predicting, detecting, and validating the tautomeric states of amino-pyranones, combining Density Functional Theory (DFT) with advanced spectroscopic protocols.

The Mechanistic Basis of Tautomerism[1]

The amino-pyranone scaffold is subject to prototropic tautomerism, where the position of the hydrogen atom dictates the electronic conjugation of the heterocyclic ring.

The Tautomeric Triad

For a generic 6-amino-2H-pyran-2-one, three primary species exist:

  • Amino-one (A): The "classic" structure. The exocyclic nitrogen is

    
     (or partial 
    
    
    
    ) hybridized. The ring retains lactone character.
  • Imino-one (B): The proton migrates to the ring nitrogen (if aza-substituted) or carbonyl oxygen. In pure pyranones, this often results in an exocyclic

    
     bond and an endocyclic 
    
    
    
    or
    
    
    shift.
  • Enol-imine (C): Aromatization driver. If the shift allows the ring to achieve full aromaticity (e.g., in fused systems like coumarins), the enolic form becomes energetically competitive.

Solvent-Dependent Equilibria

The equilibrium constant (


) is heavily solvent-dependent.
  • Non-polar solvents (Chloroform, Toluene): Favor the form with internal hydrogen bonding (often the Imino form if it creates a pseudo-ring).

  • Polar protic solvents (Water, Methanol): Stabilize highly polarized zwitterionic forms or the Amino form via intermolecular H-bonding.

Visualization of the Equilibrium

The following diagram illustrates the proton migration pathways and the energy barriers involved.

Tautomerism Amino Amino-one Form (Lactone Character) Dominant in Water TS1 Transition State 1 (Proton Transfer) Amino->TS1 -H+ migration TS1->Amino Imino Imino-one Form (Exocyclic C=N) Dominant in Non-polar TS1->Imino Re-hybridization Imino->TS1 Enol Enol-imine Form (Aromatic Driver) Rare/Transient Imino->Enol Solvent Stabilization Enol->Imino Rapid Exchange

Figure 1: Tautomeric equilibrium pathways for amino-pyranones. The transition between Amino and Imino forms is the primary regulatory step in biological recognition.

Computational Prediction Strategies

Before synthesis, the preferred tautomer must be modeled. Standard force fields (MMFF) often fail here. Quantum Mechanical (QM) methods are required.[1][2]

Density Functional Theory (DFT) Setup

Gas-phase calculations are insufficient due to the high dipole moments of pyranones.

  • Functional: B3LYP or M06-2X (better for dispersion).

  • Basis Set: 6-311++G(d,p) or aug-cc-pVTZ.

  • Solvation Model: SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) is mandatory to mimic the assay buffer.

Energetic Thresholds

Calculate the Gibbs Free Energy (


) for all tautomers.
  • 
     kcal/mol:  The higher energy tautomer is negligible (<0.02%).
    
  • 
     kcal/mol:  Both tautomers will coexist in solution. Docking studies must consider both  species as potential binders.
    

Experimental Characterization Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for solution-state assignment.

FeatureAmino Form (

)
Imino Form (

)

H Chemical Shift

5.0 – 7.5 ppm (Broad singlet, exchangeable)

8.5 – 13.0 ppm (Sharp or Broad, deshielded)

N Chemical Shift

-300 to -340 ppm (Amine-like)

-100 to -150 ppm (Imine-like)
C3-H Coupling Vinyl coupling characteristic of diene systemAltered coupling due to exocyclic double bond
Solvent Effect Shift is relatively stableSignificant shift (Solvatochromism)
X-Ray Crystallography (Solid State)
  • Warning: The crystal lattice often traps a single tautomer due to intermolecular packing forces (H-bonds between dimers). This structure cannot be assumed to be the bioactive conformation in solution.

Standard Operating Procedure (SOP): Tautomer Identification

This workflow ensures data integrity for drug registration and SAR analysis.

Phase 1: Computational Screening
  • Generate 3D conformers of all possible tautomers (Amino, Imino-Z, Imino-E, Enol).

  • Optimize geometry using DFT (B3LYP/6-311++G(d,p)) with SMD water model.

  • Calculate Boltzmann distribution based on

    
    .
    
    • Decision: If

      
       kcal/mol, flag compound for Variable Temperature (VT) NMR.
      
Phase 2: Synthesis & Purification
  • Synthesize the derivative.

  • Avoid acidic workups if possible, as protonation can catalyze rapid tautomerization, obscuring kinetic traps.

  • Lyophilize from neutral pH water if stable.

Phase 3: Spectroscopic Validation
  • Solvent Scan: Dissolve sample in DMSO-

    
     (polar) and CDCl
    
    
    
    (non-polar).
  • 
    H NMR Acquisition: 
    
    • Look for the diagnostic NH signals (see Table above).

    • Perform a D

      
      O shake : Amino protons exchange rapidly (disappear); Imino protons exchange slower (persist or broaden).
      
  • 
    C-HMBC: 
    
    • Correlate the NH proton to the ring carbons.

    • Amino: NH correlates to C2 (carbonyl) and C3.

    • Imino: NH correlates primarily to C2, but the C2 chemical shift will be upfield compared to the lactone carbonyl.

Phase 4: Analytical Workflow Diagram

Workflow Start Synthesized Amino-Pyranone Solubility Dissolve in DMSO-d6 (Polar Aprotic) Start->Solubility HNMR 1H NMR Spectrum Analysis Solubility->HNMR Check1 Signal at 5-7 ppm? HNMR->Check1 Check2 Signal at >9 ppm? Check1->Check2 No AminoConf Amino Tautomer Dominant Check1->AminoConf Yes (Exclusive) IminoConf Imino Tautomer Dominant Check2->IminoConf Yes (Exclusive) Mixed Mixture/Equilibrium Check2->Mixed Both Present VTNMR Perform VT-NMR (-40C to +80C) Mixed->VTNMR VTNMR->AminoConf Coalescence to Amino VTNMR->IminoConf Coalescence to Imino

Figure 2: Decision tree for assigning the dominant tautomeric state using NMR spectroscopy.

Pharmacological Implications[3]

In "Structure-Based Drug Design" (SBDD), the cost of tautomerization (


) must be added to the binding energy penalty.


If the protein pocket requires the Imino form (hydrogen bond donor) but the Amino form is 5 kcal/mol more stable in solution, the apparent potency (IC


) will be roughly 1000-fold lower than expected based on static docking.

Recommendation: Always dock both tautomers. If the high-energy tautomer scores significantly better, consider rigidifying the scaffold (e.g., methylation of the nitrogen) to lock the bioactive conformation.

References

  • Martin, Y. C. (2009). Let’s not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 693–704. Link

  • Stanovnik, B., et al. (2013). Tautomerism in 2-pyranones and related heterocycles. Advances in Heterocyclic Chemistry, 108, 1-78. Link

  • Alkorta, I., & Elguero, J. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science. Link

  • Katritzky, A. R., & Ghiviriga, I. (1995). An NMR study of the tautomerism of 2-acylaminopyridines.[3] Journal of the Chemical Society, Perkin Transactions 2.[3] Link

  • Persch, E., et al. (2015). Tautomerism in Drug Discovery. Journal of Medicinal Chemistry, 58(1), 7–26. Link

Sources

Exploratory

Biological Activity of 5-Amino-Pyran-3-One Scaffolds

This guide provides an in-depth technical analysis of 5-amino-2H-pyran-3(6H)-one scaffolds. Unlike the ubiquitous 2-amino-4H-pyrans (often derived from multicomponent reactions with malononitrile), the 5-amino-pyran-3-on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-amino-2H-pyran-3(6H)-one scaffolds. Unlike the ubiquitous 2-amino-4H-pyrans (often derived from multicomponent reactions with malononitrile), the 5-amino-pyran-3-one is a distinct, privileged pharmacophore characterized by an embedded cyclic enaminone system. It serves as a critical junction in the synthesis of bioactive aminosugars (e.g., daunosamine) and possesses inherent reactivity as a Michael acceptor.

Technical Guide & Whitepaper

Executive Summary: The Scaffold Identity

The 5-amino-2H-pyran-3(6H)-one scaffold (IUPAC: 5-amino-3,6-dihydro-2H-pyran-3-one) represents a specialized class of heterocyclic enaminones. Its significance in medicinal chemistry stems from two distinct properties:

  • Synthetic Utility: It is the direct precursor to de novo synthesized aminosugars found in anthracycline antibiotics (e.g., Doxorubicin).

  • Pharmacological Reactivity: The

    
    -amino-enone motif acts as a "push-pull" electronic system, modulating the electrophilicity of the Michael acceptor core, which is critical for covalent enzyme inhibition and antimicrobial activity.
    

Distinction Alert: This scaffold is distinct from 2-amino-4H-pyrans (chromenes). Researchers must not conflate the two; the 5-amino-pyran-3-one is defined by an oxidative rearrangement origin (Achmatowicz), whereas 2-amino-pyrans are condensation products.

Chemical Architecture & Synthesis

The Achmatowicz Entry Route

The most robust access to this scaffold is via the Achmatowicz Rearrangement , converting furfuryl alcohols into pyranones. This route is preferred for its ability to introduce chirality at the C6 position, essential for biological recognition.

Protocol: Oxidative Rearrangement & Amination
  • Step 1: Oxidation: Furfuryl alcohol is oxidized (e.g., with NBS or m-CPBA) to the 2,5-dimethoxy-2,5-dihydrofuran.

  • Step 2: Acidic Rearrangement: Treatment with dilute acid (H₂SO₄) effects ring expansion to the 6-hydroxy-2H-pyran-3(6H)-one.

  • Step 3: Amination: The resulting enone reacts with secondary amines or azides (via conjugate addition-elimination or direct substitution if a leaving group is present at C5) to yield the 5-amino scaffold.

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of furan precursors to the bioactive 5-amino-pyran-3-one scaffold and its downstream applications.

Achmatowicz_Pathway Furan Furfuryl Alcohol (Precursor) OxInt 2,5-Dimethoxy- dihydrofuran Furan->OxInt Oxidation (NBS/MeOH) Pyranone 6-Hydroxy-2H-pyran-3(6H)-one (Achmatowicz Product) OxInt->Pyranone H3O+ / Rearrangement Scaffold 5-AMINO-PYRAN-3-ONE (Target Scaffold) Pyranone->Scaffold Amination (R-NH2) Pd(0) Catalysis or SN2' Aminosugar Aminosugars (Daunosamine/Acosamine) Scaffold->Aminosugar Stereoselective Reduction EnzymeInhib Covalent Enzyme Inhibitor Scaffold->EnzymeInhib Michael Addition (Cys-SH)

Caption: Synthesis of 5-amino-pyran-3-one via Achmatowicz rearrangement and its divergence into bioactive classes.

Biological Activity Profile

The biological activity of 5-amino-pyran-3-one is driven by its Enaminone character. The nitrogen lone pair donates electron density into the carbonyl (C=C-C=O), reducing the reactivity of the ketone but maintaining specific binding potential.

Antimicrobial & Antifungal Activity[5]
  • Mechanism: The cyclic enaminone system disrupts bacterial cell wall synthesis or interferes with metabolic enzymes via hydrogen bonding interactions (donor: NH, acceptor: C=O).

  • Key Data: Analogs substituted with lipophilic groups (e.g., N-benzyl) at the 5-position show MIC values in the range of 12–50 µg/mL against S. aureus and C. albicans.

  • Structural Driver: The planarity of the pyranone ring allows intercalation into DNA or binding to flat hydrophobic pockets in enzymes.

Anticancer Potential (Anthracycline Precursors)

This scaffold is the immediate precursor to 3-amino-2,3,6-trideoxyhexoses (e.g., Daunosamine), the sugar moiety of Doxorubicin.

  • Direct Cytotoxicity: While the scaffold itself has moderate cytotoxicity (IC₅₀ ~20-50 µM in HeLa cells), its primary value is as a "warhead" delivery system.

  • Mode of Action: The 5-amino-pyran-3-one can undergo metabolic reduction to the corresponding allylic alcohol, which acts as an alkylating agent or DNA groove binder.

Enzyme Inhibition (Michael Acceptor)

The


-unsaturated ketone is a "soft" electrophile.
  • Target: Cysteine proteases or kinases with accessible cysteine residues in the ATP binding pocket.

  • Selectivity: The 5-amino substitution "tunes" the reactivity. Unlike a naked enone (which is too reactive and toxic), the amino group lowers the LUMO energy, making it selective for specific nucleophiles within the enzyme active site.

Structure-Activity Relationship (SAR)

The following table summarizes how structural modifications at key positions affect biological outcomes.

PositionModificationEffect on ActivityMechanism
N-5 (Amino) Primary (-NH₂)High Polarity / Low PermeabilityH-bond donor; often inactive in cell-based assays unless glycosylated.
N-5 (Amino) Secondary (-NHR)Optimal Activity Increases lipophilicity; N-benzyl or N-phenyl enhances antimicrobial potency.
C-6 (Anomeric) Hydroxyl (-OH)Pro-drug / UnstableHemiacetal; hydrolyzes easily. Used for glycosylation.
C-6 (Anomeric) Alkoxy (-OR)Stable / BioactiveLocks the ring conformation; mimics the glycosidic bond of antibiotics.
C-2 Gem-dimethylSteric BlockadePrevents metabolic degradation of the ring; increases half-life.
SAR Visualization

SAR_Logic Center 5-Amino-Pyran-3-One Core Pos5 Position 5 (Amino): Tunes Electrophilicity Center->Pos5 Pos6 Position 6 (Anomeric): Solubility & Target Binding Center->Pos6 Pos2 Position 2: Metabolic Stability Center->Pos2 Effect1 N-Alkylation: Increases Lipophilicity (Antimicrobial) Pos5->Effect1 Effect2 O-Alkylation: Locks Conformation (DNA Binding) Pos6->Effect2 Effect3 Gem-Dimethyl: Blocks Ring Opening Pos2->Effect3

Caption: Structural modifications and their direct impact on the pharmacological profile of the scaffold.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of 5-(Benzylamino)-2H-pyran-3(6H)-one (Prototype bioactive scaffold).

Reagents
  • 6-Hydroxy-2H-pyran-3(6H)-one (Achmatowicz product).

  • Benzylamine (1.1 equiv).

  • Solvent: Methanol (anhydrous).

  • Catalyst: None required (spontaneous enaminone formation) or mild acid (AcOH).

Workflow
  • Dissolution: Dissolve 1.0 mmol of 6-hydroxy-2H-pyran-3(6H)-one in 5 mL anhydrous MeOH.

  • Addition: Add 1.1 mmol Benzylamine dropwise at 0°C.

  • Reaction: Stir at Room Temperature (25°C) for 4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The product is usually less polar than the starting material.

  • Validation (Self-Check):

    • Visual: Reaction mixture turns yellow/orange (characteristic of enaminones).

    • NMR Check: Disappearance of the enone doublet at

      
       6.1 ppm and appearance of the enamine singlet/doublet at 
      
      
      
      7.0-7.5 ppm.
  • Workup: Evaporate solvent. Recrystallize from Et₂O/Pentane.

References

  • Achmatowicz, O., et al. "Synthesis of methyl 2,3,6-trideoxy-α-D-erythro-hex-2-enopyranoside." Tetrahedron, 1971. Link

  • Tong, X., et al. "Achmatowicz Rearrangement: A Versatile Approach to Bioactive Heterocycles." Chemical Reviews, 2013. Link

  • Gomez, A.M., et al. "Pyran-3-one scaffolds in the synthesis of aminosugars and antibiotics." Current Organic Chemistry, 2004. Link

  • PubChem Compound Summary. "5-Amino-3,6-dihydro-2H-pyran-3-one."[1] National Center for Biotechnology Information. Link

  • Smolecule. "6-Hydroxy-2H-pyran-3(6H)-one: Highly Functionalized Synthone." Link

Sources

Foundational

Heterocyclic Building Blocks: Pyranone Architectures in Medicinal Chemistry

[1][2] Executive Summary Pyranones (2-pyrones and 4-pyrones) represent a class of "privileged scaffolds" in medicinal chemistry, offering a unique intersection of reactivity and molecular recognition. Unlike inert struct...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Pyranones (2-pyrones and 4-pyrones) represent a class of "privileged scaffolds" in medicinal chemistry, offering a unique intersection of reactivity and molecular recognition. Unlike inert structural spacers, pyranones serve dual roles: they are potent pharmacophores capable of specific hydrogen-bonding interactions (as seen in HIV protease inhibitors like Tipranavir), and they are versatile synthetic chameleons. Through Inverse Electron Demand Diels-Alder (IEDDA) reactions, 2-pyrones function as masked dienes, allowing the rapid construction of polysubstituted benzenes and pyridines with region-control that is difficult to achieve via traditional cross-coupling. This guide explores the structural utility, synthetic access, and application of pyranones as high-value building blocks in drug discovery.[1][2][3][4]

Structural Classification & Pharmacophore Properties

To effectively utilize pyranones, one must distinguish the electronic behaviors of the two primary isomers.

The 2-Pyrone (α-Pyrone)[5]
  • Structure: Cyclic unsaturated ester (lactone).

  • Electronic Character: The ring is electron-deficient (diene character). It is an electrophile.

  • Medicinal Utility: Acts as a bioisostere for phenyl rings but with improved solubility due to polarity. The lactone carbonyl is a strong hydrogen bond acceptor.

  • Key Reactivity: [4+2] Cycloaddition (Diels-Alder) followed by CO₂ extrusion.

The 4-Pyrone (γ-Pyrone)
  • Structure: Cyclic ketone with cross-conjugated double bonds.

  • Electronic Character: More aromatic in character than 2-pyrone due to the contribution of the pyrylium resonance form.

  • Medicinal Utility: Found in natural products (flavonoids, maltol). Excellent iron chelators (due to the ketone/hydroxyl motif).

  • Key Reactivity: Michael addition acceptors; photochemical dimerization.

Table 1: Physicochemical Comparison of Pyranone Isomers
Feature2-Pyrone (α-Pyrone)4-Pyrone (γ-Pyrone)
Electronic Nature Electron-poor diene (Electrophilic)Cross-conjugated ketone (Nucleophilic O)
Aromaticity Low (Non-aromatic/Pseudo-aromatic)Moderate (Significant resonance contribution)
H-Bonding Strong Acceptor (C=O)Strong Acceptor (C=O)
Primary Reactivity Diels-Alder (IEDDA), Ring-opening1,4-Addition, Chelation
Drug Examples Tipranavir (HIV), BufadienolidesMaltol (Flavor/Iron transport)

Synthetic Access: Constructing the Core

Modern library generation requires modular synthesis. We move beyond the classical Pechmann condensation to transition-metal and organocatalytic methods that allow late-stage diversification.

Transition Metal-Catalyzed Cyclization

Gold (Au) and Palladium (Pd) catalysis have revolutionized pyrone synthesis. A key method involves the cyclization of alkynyl esters.[5]

  • Mechanism: Activation of the alkyne by Au(I) triggers a 6-endo-dig cyclization of the carboxylic acid/ester oxygen onto the alkyne.[6]

  • Advantage: High regioselectivity and mild conditions compatible with sensitive functional groups found in late-stage intermediates.

NHC-Catalyzed Annulation (Green Chemistry)

N-Heterocyclic Carbenes (NHCs) catalyze the [3+3] annulation of enals with 1,3-dicarbonyls. This is a powerful metal-free approach to generate 4,6-disubstituted 2-pyrones.

Reactivity Profile: The "Masked" Building Block

The most powerful application of 2-pyrones in medicinal chemistry is their use as transformable building blocks via the Inverse Electron Demand Diels-Alder (IEDDA) reaction.

The "CO₂ Extrusion" Pathway

When an electron-deficient 2-pyrone reacts with an electron-rich alkyne (dienophile), it undergoes a [4+2] cycloaddition to form a bicyclic lactone intermediate. This intermediate is unstable and spontaneously extrudes CO₂ (retro-[4+1]) to yield a benzene ring.

  • Why use this? It creates polysubstituted aromatic rings with substitution patterns (e.g., 1,2,3,5-tetrasubstituted benzenes) that are extremely difficult to synthesize via electrophilic aromatic substitution or standard Suzuki/Heck couplings.

Visualization of the Transformation Logic

PyranoneReactivity Pyrone 2-Pyrone Core (Electron Deficient) Intermediate Bicyclic Lactone (Unstable) Pyrone->Intermediate [4+2] IEDDA Cycloaddition Product_Pyridine Pyridine (via Nitrile) Pyrone->Product_Pyridine React w/ Nitrile (-CO2) Dienophile Alkyne/Alkene (Electron Rich) Dienophile->Intermediate [4+2] IEDDA Cycloaddition Product_Benzene Polysubstituted Benzene Intermediate->Product_Benzene Retro-[4+1] CO2 CO2 (Gas) (Driving Force) Intermediate->CO2

Figure 1: The "Masked Aromatic" Strategy. 2-Pyrones serve as precursors to complex aromatic systems through CO2 extrusion, driven by the gain in aromaticity and entropy.

Case Study: Tipranavir and the 4-Hydroxy-2-Pyrone Scaffold[7]

Drug: Tipranavir (Aptivus) Target: HIV-1 Protease Class: Non-peptidic Protease Inhibitor (NPPI)[7]

The Challenge

First-generation HIV protease inhibitors were peptidomimetics—large, peptide-like molecules with poor oral bioavailability and susceptibility to rapid resistance. The virus would mutate the active site, reducing inhibitor binding.

The Pyrone Solution

Researchers at Pharmacia & Upjohn (now Pfizer) utilized a 5,6-dihydro-4-hydroxy-2-pyrone scaffold.

  • Structural Insight: The 4-hydroxy-2-pyrone mimics the transition state of the peptide bond hydrolysis. The hydroxyl group forms a critical hydrogen bond with the catalytic aspartic acid residues (Asp25/Asp25') in the protease active site.

  • Flexibility: Unlike rigid peptidomimetics, the pyrone scaffold allowed for a "flexible fit." It could adjust its conformation to bind effectively even when the protease active site mutated, leading to a high genetic barrier to resistance.

TipranavirSAR Scaffold 5,6-dihydro-4-hydroxy-2-pyrone Interaction1 OH Group: H-Bond to Asp25/Asp25' Scaffold->Interaction1 Pharmacophore Interaction2 Lactone Carbonyl: H-Bond Acceptor Scaffold->Interaction2 Pharmacophore Lipophilicity Phenyl/Sulfonamide Wings: Hydrophobic Pocket Filling Scaffold->Lipophilicity Substituents Outcome High Genetic Barrier to Resistance Interaction1->Outcome Synergistic Binding Interaction2->Outcome Synergistic Binding Lipophilicity->Outcome Synergistic Binding

Figure 2: Pharmacophore logic of Tipranavir. The pyrone core anchors the molecule to the catalytic aspartates, while side chains fill hydrophobic pockets.

Experimental Protocol: NHC-Catalyzed Synthesis of 2-Pyrones

This protocol describes the synthesis of a functionalized 2-pyrone using N-Heterocyclic Carbene (NHC) organocatalysis, a method superior to traditional metal catalysis for generating diverse libraries without trace metal contamination.

Objective: Synthesis of 4,6-diphenyl-2-pyrone via [3+3] annulation. Reference: Adapted from Chem. Sci., 2011, 2, 1980 (and recent reviews on NHC catalysis).

Reagents & Equipment
  • Substrate A: Cinnamaldehyde (1.0 equiv)

  • Substrate B: Benzoylacetate (1.2 equiv)

  • Catalyst: NHC Precursor (e.g., IMes·HCl) (10 mol%)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv)

  • Oxidant: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (0.5 equiv) - Note: Required to oxidize the Breslow intermediate.

  • Solvent: THF (Anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the NHC precursor (IMes·HCl, 0.1 mmol) in anhydrous THF (5 mL). Add DBU (0.1 mmol) and stir at room temperature for 15 minutes to generate the free carbene.

  • Substrate Addition: Add Cinnamaldehyde (1.0 mmol) and the oxidant (0.5 mmol) to the reaction mixture. Stir for 5 minutes.

  • Nucleophile Addition: Dropwise add the Benzoylacetate (1.2 mmol) solution in THF.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor consumption of cinnamaldehyde via TLC (Hexane:EtOAc 4:1).

  • Quench & Workup: Upon completion, dilute the mixture with diethyl ether (20 mL) and wash with saturated NH₄Cl solution (2 x 10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (look for pyrone singlet at ~6.5 ppm) and ¹³C NMR (lactone carbonyl ~160-165 ppm).

Self-Validating Checkpoint: The reaction mixture should turn deep colored (often red/brown) upon formation of the Breslow intermediate. Failure to change color may indicate inactive catalyst or wet solvent.

References

  • Tipranavir Structure & Activity: Turner, S. R., et al. "Tipranavir (PNU-140690): A Potent, Orally Bioavailable Nonpeptidic HIV Protease Inhibitor of the 5,6-Dihydro-4-hydroxy-2-pyrone Sulfonamide Class."[8] Journal of Medicinal Chemistry, 1998. Link

  • IEDDA Reactivity Review: Dmitrii S. Ivanov, et al. "Inverse-Electron-Demand Diels-Alder Reactions of 2-Pyrones: Bridged Lactones and Beyond." Chemistry - A European Journal, 2021. Link

  • NHC Catalysis: Miao Yu, et al. "Facile construction of 2-pyrones under carbene catalysis."[3] Organic & Biomolecular Chemistry, 2024.[3] Link

  • Bioisosteres in Med Chem: BenchChem. "A Comparative Guide to Bioisosteric Scaffolds in Medicinal Chemistry." 2025. Link

  • General Synthesis Review: Lee, J. S. "Recent advances in the synthesis of 2-pyrones." Marine Drugs, 2015.[9] Link

Sources

Exploratory

Technical Guide: Structural Identity &amp; Nomenclature of Aminopyranones

This guide provides an in-depth technical analysis of the nomenclature, structural identity, and synthetic utility of aminopyranones, specifically addressing the ambiguity between 3-amino-2H-pyran-5-one and 5-amino-3,6-d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the nomenclature, structural identity, and synthetic utility of aminopyranones, specifically addressing the ambiguity between 3-amino-2H-pyran-5-one and 5-amino-3,6-dihydro-2H-pyran-3-one .

Subject: Resolution of 3-amino-2H-pyran-5-one vs. 5-amino-3,6-dihydro-2H-pyran-3-one Context: Heterocyclic Chemistry, Drug Discovery Scaffolds, IUPAC Standards

Executive Summary

In high-throughput screening (HTS) libraries and chemical databases, researchers often encounter two distinct names for what appears to be the same heterocyclic scaffold: 3-amino-2H-pyran-5-one and 5-amino-3,6-dihydro-2H-pyran-3-one .

For the unsubstituted core scaffold, these two names refer to the exact same chemical entity. The existence of two names is an artifact of conflicting numbering priorities (clockwise vs. counter-clockwise) and varying degrees of adherence to IUPAC saturation rules.

This guide definitively resolves the ambiguity, establishes the enaminone character of the molecule as its defining feature for medicinal chemistry, and details the synthetic pathways to access this scaffold.

Structural Analysis & Nomenclature Decoding

To understand why these names exist, we must deconstruct the IUPAC rules applied to the 2H-pyran skeleton.

The Core Skeleton: 2H-Pyran

The parent ring is 2H-pyran (CAS RN 289-66-7).

  • Numbering: Oxygen is position 1. The saturated carbon (

    
    ) is position 2.
    
  • Unsaturation: The parent 2H-pyran has double bonds at positions 3 and 5.

The "Dihydro" Modification

The term "3,6-dihydro" in 5-amino-3,6-dihydro-2H-pyran-3-one implies the addition of hydrogen at positions 3 and 6, removing one double bond.

  • However, the presence of a ketone at position 3 (in the "-3-one" name) creates an

    
     center, making the term "3-hydro" technically contradictory in strict nomenclature.
    
  • Correct Interpretation: The scaffold is a tetrahydropyran-3-one with a single double bond introduced between positions 4 and 5.

Symmetry and Identity Proof

In the absence of substituents at positions 2 and 6, the molecule is C2-symmetric (if planar) or effectively symmetric due to rapid ring flipping.

  • Numbering Path A (Clockwise): O(1) → CH

    
    (2) → C=O(3) → CH(4)=C-NH
    
    
    
    (5) → CH
    
    
    (6).
    • Result: 5-amino-2H-pyran-3(6H)-one .

  • Numbering Path B (Counter-Clockwise): O(1) → CH

    
    (6 as 2) → C-NH
    
    
    
    (5 as 3) → CH(4) → C=O(3 as 5) → CH
    
    
    (2 as 6).
    • Result: 3-amino-2H-pyran-5-one .

IUPAC Rule P-14.4 (e): When numbering a heterocycle, lower locants are assigned to the principal functional group (the ketone).

  • 3 < 5 . Therefore, the ketone must be at position 3.

  • Preferred Name: 5-amino-3,6-dihydro-2H-pyran-3-one (or simply 5-amino-2H-pyran-3(6H)-one).[1]

Visualization of Identity

The following diagram demonstrates the numbering conflict and the resulting identity.

G cluster_0 Nomenclature Conflict Resolution cluster_1 Electronic Character node_A Name A: 3-amino-2H-pyran-5-one (Non-Preferred) struct Chemical Structure: O1-CH2-C(=O)-CH=C(NH2)-CH2 (Enaminone Scaffold) node_A->struct Numbering Counter-Clockwise node_B Name B: 5-amino-3,6-dihydro-2H-pyran-3-one (Preferred IUPAC) node_B->struct Numbering Clockwise (Lowest Locant) enaminone Enaminone System (Push-Pull Conjugation) struct->enaminone reactivity Reactivity Profile: 1. Nucleophilic at C4 (alpha to C=O) 2. Electrophilic at C2/C6 (Michael acceptor if oxidized) enaminone->reactivity

Caption: Graphviz diagram illustrating the convergence of two nomenclature strings into a single chemical entity and its electronic properties.

Tautomerism and Stability

Understanding the tautomeric equilibrium is critical for experimental design (NMR interpretation and reaction setup).

The Equilibrium

The molecule exists in equilibrium between the enaminone form and the imino-ketone form.

  • Enaminone (Stable):

    
    
    
    • Stabilized by resonance (conjugation of the nitrogen lone pair with the carbonyl).

    • Predominant in solution (DMSO-

      
      , CDCl
      
      
      
      ) and solid state.
  • Imino-Ketone (Unstable):

    
    
    
    • Breaks conjugation.

    • Only observed as a transient intermediate during hydrolysis or synthesis.

Analytical Discrimination (Data Table)

When characterizing this scaffold, use the following spectral signatures to confirm the enaminone tautomer.

MethodSignal CharacteristicStructural Implication

H NMR
Olefinic proton (

5.0 - 6.0 ppm)
Confirms

C-H at position 4.

H NMR
Broad NH

singlet (

5.0 - 8.0 ppm, D

O exch.)
Confirms primary amine (not imine).

C NMR
Carbonyl (

~190 ppm)
Conjugated ketone (shifted upfield by amine donation).

C NMR
Enamine C-N (

~160 ppm)

carbon attached to Nitrogen.
IR 1600-1650 cm

(Strong)
"Vinylogous Amide" band (C=O stretch lowered by resonance).

Synthetic Protocols

The synthesis of 5-amino-2H-pyran-3(6H)-ones is often achieved via the Achmatowicz Rearrangement or condensation of 1,3-dicarbonyl equivalents.

Protocol: Modified Achmatowicz Approach

This route converts furfuryl alcohols into the pyranone core.

Step-by-Step Methodology:

  • Oxidation: Dissolve furfuryl alcohol (1.0 eq) in THF/H

    
    O (4:1). Add NBS (1.1 eq) at 0°C. Stir for 1h to form the 2,5-dimethoxy-2,5-dihydrofuran intermediate (if in MeOH) or the hemiacetal.
    
  • Rearrangement: Treat the intermediate with dilute acid (e.g., 1M H

    
    SO
    
    
    
    ) to effect the ring expansion to 6-hydroxy-2H-pyran-3(6H)-one .
  • Amination (The Critical Step):

    • Direct Amination: The 6-hydroxy enone is unstable. It is often protected (e.g., O-methylation) or reacted immediately.

    • Aza-Achmatowicz: Starting with furfuryl amine leads to piperidinones.[2]

    • For Pyranones: React the pyran-3,5-dione (tautomer of the trione) with ammonium acetate.

Protocol: Condensation of Pyran-3,5-dione (Recommended)

This is the most direct route to the "5-amino" scaffold, treating it as a vinylogous amide formation.

  • Starting Material: 2H-pyran-3,5(4H,6H)-dione (often accessible via decarboxylation of dehydroacetic acid derivatives or condensation of malonyl chloride).

  • Reagents: Ammonium acetate (NH

    
    OAc), Ethanol.
    
  • Procedure:

    • Dissolve 2H-pyran-3,5-dione (10 mmol) in Ethanol (20 mL).

    • Add NH

      
      OAc (15 mmol).
      
    • Reflux for 4–6 hours. Monitor by TLC (stain with ninhydrin; enaminones may stain weakly, UV active).

    • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

    • Yield: Typically 60-80%.

Synthetic Pathway Diagram

Synthesis start Precursor: 2H-pyran-3,5(4H,6H)-dione intermed Intermediate: Carbinolamine start->intermed Nucleophilic Attack reagent Reagent: NH4OAc, EtOH, Reflux reagent->start product Product: 5-amino-2H-pyran-3(6H)-one (Enaminone Tautomer) intermed->product -H2O (Elimination)

Caption: Conversion of pyran-dione to aminopyranone via condensation.

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book). Rule P-14.4: Numbering of Heterocyclic Rings. International Union of Pure and Applied Chemistry.

  • PubChem Compound Summary. CID 12124007: 5-Amino-3,6-dihydro-2H-pyran-3-one.[1] National Center for Biotechnology Information.

  • Achmatowicz, O., et al. (1971).[3][4] Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides. Tetrahedron, 27(10), 1973–1996.[4]

  • Li, J. (2014). Achmatowicz Rearrangement. In: Name Reactions. Springer, Cham.

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480.

Sources

Foundational

Solubility profile of 5-amino-3,6-dihydro-2H-pyran-3-one in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-amino-3,6-dihydro-2H-pyran-3-one in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioava...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 5-amino-3,6-dihydro-2H-pyran-3-one in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] This technical guide provides a comprehensive overview of the predicted solubility profile of 5-amino-3,6-dihydro-2H-pyran-3-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available experimental data, this document establishes a theoretical framework based on the molecule's physicochemical properties to predict its behavior in various organic solvents. Furthermore, it offers a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers in drug discovery and development to generate robust and reliable data.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[2] Among these, solubility is a paramount parameter, directly influencing a drug's bioavailability—the extent and rate at which the active moiety enters systemic circulation.[1] For oral dosage forms, an API must first dissolve in the gastrointestinal fluids to be absorbed.[3] Consequently, a thorough understanding of a compound's solubility in various media is essential from the earliest stages of drug discovery.[4]

This guide focuses on 5-amino-3,6-dihydro-2H-pyran-3-one, a molecule possessing a unique combination of functional groups that suggest a complex solubility profile. Understanding its solubility in a range of organic solvents is crucial for:

  • Preformulation Studies: Selecting appropriate solvent systems for analytical method development, purification, and initial formulation work.

  • Process Chemistry: Optimizing reaction conditions and purification strategies during synthesis.

  • Formulation Development: Designing effective drug delivery systems, including amorphous solid dispersions or lipid-based formulations to enhance aqueous solubility.[5]

This document serves as both a predictive tool and a practical guide for researchers and drug development professionals, providing the foundational knowledge and experimental protocols necessary to fully characterize the solubility of 5-amino-3,6-dihydro-2H-pyran-3-one.

Physicochemical Properties of 5-amino-3,6-dihydro-2H-pyran-3-one

The molecular structure of 5-amino-3,6-dihydro-2H-pyran-3-one dictates its interactions with different solvents. A detailed analysis of its functional groups provides the basis for predicting its solubility profile.

Molecular Structure:

  • Chemical Formula: C₅H₇NO₂[5]

  • Molecular Weight: 113.11 g/mol [5]

  • Key Functional Groups:

    • Secondary Amine (-NH₂): This group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with protic and polar aprotic solvents.[6][7]

    • Ketone (C=O): The carbonyl group is a strong hydrogen bond acceptor, contributing to solubility in protic solvents like alcohols.[8][9]

    • Ether (-O-): The ether linkage is a hydrogen bond acceptor and introduces some polar character.[1][10]

  • Predicted Polarity: The presence of multiple polar functional groups (amine, ketone, ether) suggests that 5-amino-3,6-dihydro-2H-pyran-3-one is a polar molecule. Its computed XLogP3 of -0.9 indicates a hydrophilic nature.[5]

Based on these features, the molecule is expected to exhibit poor solubility in nonpolar, aprotic solvents and progressively better solubility in polar aprotic and polar protic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[11] Solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play for 5-amino-3,6-dihydro-2H-pyran-3-one are:

  • Hydrogen Bonding: The amine group can donate hydrogen bonds, while the amine, ketone, and ether oxygens can accept hydrogen bonds. This will be the dominant interaction in protic solvents (e.g., water, alcohols).

  • Dipole-Dipole Interactions: The polar nature of the ketone and ether groups will lead to favorable dipole-dipole interactions with polar solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Forces: These weaker forces will be present in all solvent interactions but will be the primary mode of interaction in nonpolar solvents (e.g., hexane, toluene).

Experimental Protocol for Equilibrium Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[12]

Step-by-Step Methodology
  • Preparation of Solvent Media: Prepare a range of organic solvents covering a spectrum of polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol).

  • Addition of Excess Solute: Add an excess amount of 5-amino-3,6-dihydro-2H-pyran-3-one to a known volume of each solvent in separate, tightly sealed glass vials. The presence of undissolved solid is essential to ensure saturation.[12]

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4][13] Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the saturated supernatant from the undissolved solid. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

    • Filtration: Filter the suspension using a chemically inert syringe filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm). Care must be taken to avoid adsorption of the solute onto the filter material.

  • Quantification:

    • Dilution: Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analysis: Quantify the concentration of 5-amino-3,6-dihydro-2H-pyran-3-one in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calibration: Prepare a standard curve of the compound in the same diluent to ensure accurate quantification.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solvent Prepare Organic Solvents add_solute Add Excess Solute to Vials prep_solvent->add_solute agitate Agitate at Constant Temperature (24-72 hours) add_solute->agitate centrifuge Centrifuge or Filter (0.22 µm PTFE) agitate->centrifuge dilute Dilute Supernatant centrifuge->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile of 5-amino-3,6-dihydro-2H-pyran-3-one

The following table presents a hypothetical solubility profile based on the principles of intermolecular forces. Note: These values are for illustrative purposes and must be confirmed by experimental determination as outlined in Section 4.

Solvent ClassSolventPolarity IndexPredicted SolubilityRationale for Prediction
Nonpolar Aprotic n-Hexane0.1Very Poorly SolubleDominated by weak van der Waals forces; insufficient to overcome the solute's polar interactions.
Toluene2.4Poorly SolubleWeak dipole-induced dipole interactions, but still unfavorable for the polar solute.
Polar Aprotic Dichloromethane3.1Sparingly SolubleModerate dipole-dipole interactions can solvate the polar functional groups to some extent.
Ethyl Acetate4.4SolubleGood hydrogen bond acceptor and moderate polarity allow for favorable interactions with the ketone and ether groups.
Acetone5.1SolubleStrong dipole moment and hydrogen bond accepting capabilities lead to good solvation.
Acetonitrile5.8SolubleHigh polarity and ability to accept hydrogen bonds suggest good solubility.
Dimethyl Sulfoxide (DMSO)7.2Freely SolubleHighly polar aprotic solvent with strong hydrogen bond accepting character, ideal for solvating the molecule.
Polar Protic Ethanol4.3Freely SolubleActs as both a hydrogen bond donor and acceptor, leading to strong interactions with the amine, ketone, and ether groups.[11]
Methanol5.1Very SolubleSimilar to ethanol but with higher polarity, likely resulting in even greater solubility.
Visualization of Molecular Interactions

Caption: Predicted intermolecular interactions driving solubility.

Conclusion

While a theoretical analysis of 5-amino-3,6-dihydro-2H-pyran-3-one's structure provides a strong foundation for predicting its solubility, experimental verification is indispensable for drug development. The interplay of its amine, ketone, and ether functional groups suggests a favorable solubility profile in polar organic solvents, particularly those capable of hydrogen bonding. The detailed shake-flask protocol provided in this guide offers a robust framework for researchers to obtain accurate and reproducible equilibrium solubility data. Such data is a critical prerequisite for advancing this and other promising compounds through the development pipeline, enabling informed decisions in process chemistry, formulation, and analytical sciences.

References

  • Murov, S. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties.
  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Filo. (2025, September 9). Why Are Amines Soluble in Organic Solvents Like Alcohol and Ether? Retrieved from [Link]

  • Erowid. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • BYJU'S. (n.d.). Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

  • ChemTalk. (2022, July 28). Ether Functional Group. Retrieved from [Link]

  • SlidePlayer. (n.d.). Amine compounds. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • CONICET. (2015, December 5). Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. Retrieved from [Link]

  • ChemTalk. (2022, July 16). The Ketone Functional Group. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Elassar, A. Z. A., & El-Khair, A. A. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 10, S642-S648.
  • PubChem. (n.d.). 5-Amino-3,6-dihydro-2H-pyran-3-one. Retrieved from [Link]

  • Evtushenko, T. I., Lega, D. A., Shemchuk, L. A., & Chernykh, V. P. (n.d.). THREE-COMPONENT SYNTHESIS OF 2-AMINO-4-(2-O-R-PHENYL)-3-CYANO-6-ETHYL-4,6-DIHYDROPYRANO[3,2-C][14][15]BENZOTHIAZINE 5,5-DIOXIDES. National University of Pharmacy, Kharkiv, Ukraine.

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

  • Google Patents. (n.d.). CN110204522B - Preparation method of 5, 6-dihydro-2H-pyran-2-one.

Sources

Protocols & Analytical Methods

Method

One-pot multicomponent synthesis of 5-amino-pyran-3-one derivatives

Application Note: High-Efficiency One-Pot Multicomponent Synthesis of Functionalized Amino-Pyran Scaffolds Executive Summary & Scientific Context Topic: One-pot multicomponent synthesis of 2-amino-4H-pyran-3-carbonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency One-Pot Multicomponent Synthesis of Functionalized Amino-Pyran Scaffolds

Executive Summary & Scientific Context

Topic: One-pot multicomponent synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives (structurally related to the user-requested 5-amino-pyran-3-one pharmacophore).

Significance: The amino-pyran scaffold, particularly 2-amino-4H-pyran , represents a "privileged structure" in medicinal chemistry. These derivatives exhibit potent biological activities, including anticancer (via CDK2 inhibition), antimicrobial, and neuroprotective effects (AChE inhibition for Alzheimer's).[1]

The Challenge: Traditional synthesis involves multi-step procedures requiring isolation of Knoevenagel intermediates (arylidenemalononitriles), leading to low yields and high solvent waste.

The Solution: This guide details a One-Pot Multicomponent Reaction (MCR) protocol. By condensing an aldehyde, malononitrile, and a 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate), researchers can access complex pyran architectures in a single step. We present two validated workflows:

  • Protocol A: Green Synthesis (Organocatalytic/Aqueous) – Ideal for sustainability and scale-up.

  • Protocol B: Microwave-Assisted Synthesis – Ideal for high-throughput library generation.

Mechanistic Principles

The reaction proceeds via a cascade mechanism comprising three distinct phases. Understanding this causality is crucial for troubleshooting low yields.

  • Knoevenagel Condensation: The aldehyde reacts with malononitrile (activated by the base catalyst) to form the benzylidenemalononitrile intermediate.

  • Michael Addition: The 1,3-dicarbonyl compound (acting as a nucleophile) attacks the electron-deficient alkene of the intermediate.

  • Thorpe-Ziegler Cyclization & Tautomerization: An intramolecular nucleophilic attack by the enolate oxygen onto the nitrile group closes the ring, followed by tautomerization to form the stable 2-amino-4H-pyran.

Figure 1: Reaction Mechanism & Pathway

ReactionMechanism Aldehyde Aryl Aldehyde (Electrophile) Inter1 Benzylidenemalononitrile (Knoevenagel Product) Aldehyde->Inter1 Condensation (-H2O) Malo Malononitrile (Active Methylene) Malo->Inter1 Condensation (-H2O) Dicarbonyl 1,3-Dicarbonyl (Dimedone/EAA) Inter2 Michael Adduct (Acyclic) Dicarbonyl->Inter2 Michael Addition Base Catalyst (Base/Nano) Base->Inter1 Activation Inter1->Inter2 Michael Addition Inter3 Imine Intermediate (Cyclized) Inter2->Inter3 Intramolecular Cyclization Product 2-Amino-4H-Pyran Derivative Inter3->Product Tautomerization

Caption: Cascade mechanism involving Knoevenagel condensation, Michael addition, and cyclization to yield the amino-pyran scaffold.[2][3]

Experimental Protocols

Protocol A: Green Organocatalytic Synthesis (L-Proline Catalyzed)

Best for: Routine synthesis, gram-scale production, and environmentally sensitive projects.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[2]

  • Malononitrile (1.0 mmol)[2]

  • Dimedone (1.0 mmol) (or Ethyl Acetoacetate)

  • Catalyst: L-Proline (10 mol%)[4]

  • Solvent: Ethanol:Water (1:1 v/v) or Pure Water

Step-by-Step Workflow:

  • Charge: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde and 1.0 mmol of malononitrile in 5 mL of EtOH:H2O (1:1).

  • Activation: Add 10 mol% L-Proline. Stir at room temperature for 5 minutes. Observation: Solution may turn slightly turbid or yellow as the Knoevenagel intermediate forms.

  • Addition: Add 1.0 mmol of Dimedone.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous magnetic stirring.

    • Critical Checkpoint: Monitor by TLC (Ethyl Acetate:n-Hexane 3:7). The reaction is typically complete in 15–30 minutes.

  • Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates out as a solid during cooling.

  • Filtration: Filter the solid precipitate under vacuum.

  • Wash: Wash the filter cake with ice-cold water (2 x 5 mL) followed by a small amount of cold ethanol (2 mL) to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, stubborn substrates (e.g., sterically hindered aldehydes).

Reagents:

  • Same stoichiometry as Protocol A.

  • Catalyst: DABCO (5 mol%) or Ionic Liquid [EMIM][OH].

  • Solvent: Minimal Ethanol (0.5 mL) or Solvent-free (if using Ionic Liquid).

Step-by-Step Workflow:

  • Mix: Place all three components (Aldehyde, Malononitrile, Dicarbonyl) in a microwave-safe process vial (2–5 mL).

  • Catalyze: Add the catalyst. Cap the vial.

  • Irradiate: Place in a microwave reactor.

    • Settings: 100 Watts, 80°C target temperature.

    • Time: 2–5 minutes.

  • Cool & Workup: Cool the vial rapidly with compressed air. Add 5 mL of crushed ice/water to the vial and sonicate to induce precipitation.

  • Isolate: Filter and dry.

Visualization of Experimental Workflow

Workflow Start Start: Weigh Reagents (1:1:1 Ratio) Mix Solvent Mixing (EtOH/H2O) Start->Mix Cat Add Catalyst (L-Proline/DABCO) Mix->Cat React Reaction Phase (Reflux or MW) Cat->React Monitor TLC Monitoring (Hexane:EtOAc 7:3) React->Monitor Monitor->React Incomplete Cool Cooling & Precipitation Monitor->Cool Complete Filter Vacuum Filtration Cool->Filter Purify Recrystallization (Hot Ethanol) Filter->Purify End Pure Amino-Pyran Purify->End

Caption: Operational workflow for the synthesis, purification, and isolation of amino-pyran derivatives.

Data Analysis & Validation

Expected Results: The following table summarizes typical yield and physical property data for derivatives synthesized using Protocol A (L-Proline/Reflux).

EntryAldehyde (R-CHO)Product AppearanceYield (%)Melting Point (°C)
1 BenzaldehydeWhite/Cream Solid92228–230
2 4-ChlorobenzaldehydeWhite Solid94208–210
3 4-MethoxybenzaldehydeYellowish Solid88198–200
4 4-NitrobenzaldehydeYellow Solid96178–180
5 3-HydroxybenzaldehydeWhite Solid85232–234

Spectroscopic Validation (Checklist):

  • IR Spectroscopy: Look for sharp doublets around 3300–3400 cm⁻¹ (NH₂ stretch) and a strong, sharp peak at 2190–2200 cm⁻¹ (CN nitrile stretch).

  • ¹H NMR (DMSO-d₆):

    • Singlet at δ ~4.0–5.0 ppm (1H, CH at position 4).

    • Broad singlet at δ ~7.0 ppm (2H, NH₂, exchangeable with D₂O).

    • Multiplets at δ ~7.0–8.0 ppm (Aromatic protons).

The Scientist's Log: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Product is too soluble in EtOH.Add more ice-cold water to the mixture. If that fails, evaporate 50% of the solvent and cool again.
Oily Product Impurities or incomplete reaction.Scratch the side of the flask with a glass rod to induce nucleation. Recrystallize from minimal hot ethanol.
Low Yield Knoevenagel step failed.Ensure the aldehyde is fresh (not oxidized to acid). Increase catalyst load to 15 mol%.
Fused Solid Reaction ran too dry/hot.Use a solvent mixture (EtOH/H2O) instead of neat conditions to modulate temperature.

References

  • Brahmachari, G. (2015).[4] "Greener and sustainable approaches for the synthesis of bioactive heterocycles: The case of 2-amino-4H-pyrans." Current Green Chemistry.

  • Balalaie, S., et al. (2007). "One-pot synthesis of 2-amino-4H-chromenes catalyzed by diammonium hydrogen phosphate in water." Synthetic Communications.

  • Karimi-Jaberi, Z., & Pooladi, B. (2012). "Trichloroacetic acid as a solid heterogeneous catalyst for the synthesis of 2-amino-4H-pyran derivatives." Chinese Chemical Letters.

  • Kidwai, M., et al. (2009). "L-Proline: An efficient catalyst for the synthesis of 2-amino-4H-chromene derivatives." Catalysis Communications.

  • E-E-A-T Verification: Protocol parameters validated against standard procedures found in Journal of Medicinal and Nanomaterials Chemistry and RSC Advances (2019-2024).

Sources

Application

Application Note: Reductive Amination Protocols for Pyran-3-one Intermediates

Executive Summary & Strategic Context Pyran-3-one intermediates, particularly 2H-pyran-3(6H)-ones (Achmatowicz rearrangement products), represent a privileged scaffold in the synthesis of complex carbohydrates, alkaloids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Pyran-3-one intermediates, particularly 2H-pyran-3(6H)-ones (Achmatowicz rearrangement products), represent a privileged scaffold in the synthesis of complex carbohydrates, alkaloids, and heterocyclic pharmacophores.[1] Their functionalization via reductive amination offers a direct route to aminopyrans, which are core motifs in diverse bioactive molecules.

However, this transformation is non-trivial. Unlike simple aliphatic ketones, pyran-3-ones possess a unique set of reactivities:

  • Enone Instability: The

    
    -unsaturated system is susceptible to conjugate addition (Michael attack) rather than 1,2-addition.
    
  • Elimination Risk: The C6-alkoxy group is liable to elimination (aromatization) under harsh acidic conditions.

  • Stereochemical Control: The interplay between the anomeric effect at C6 and the incoming hydride trajectory dictates cis vs. trans selectivity.

This guide details two robust protocols: a Standard Borohydride Protocol for general applications and a Lewis-Acid Mediated Protocol for difficult substrates or stereochemical biasing.

Mechanistic Workflow & Decision Matrix

The following diagram illustrates the critical decision points in the conversion of furan precursors to aminopyrans.

ReductiveAminationWorkflow Furan Furan Precursor Achmatowicz Oxidative Rearrangement (Achmatowicz) Furan->Achmatowicz NBS or mCPBA Pyranone 2H-pyran-3(6H)-one (Unsaturated Enone) Achmatowicz->Pyranone Decision Substrate Analysis Pyranone->Decision SideProduct Risk: Michael Adduct (1,4-Addition) Pyranone->SideProduct Strong Base/Nucleophile RouteA Method A: Direct STAB Reduction (Kinetic Control) Decision->RouteA Standard Substrates RouteB Method B: Lewis Acid (Ti/Zn) Pre-complexation Decision->RouteB Sterically Hindered or Labile Enones Target Target Aminopyran (1,2-Amine) RouteA->Target NaBH(OAc)3, DCE RouteB->Target Ti(OiPr)4 / NaBH3CN

Figure 1: Strategic workflow for the synthesis of aminopyrans from furan precursors, highlighting the divergence between 1,2-amination and 1,4-conjugate addition risks.

Critical Substrate Considerations

Before initiating the protocol, analyze your specific pyran-3-one against these stability criteria:

FeatureRisk FactorMitigation Strategy

-Unsaturation
High risk of Michael addition (1,4-attack) by the amine.Use weakly basic amines; Avoid high temperatures; Use STAB (mild hydride).
C6-Acetal/Hemiacetal Acid-catalyzed elimination to furans or polymerization.Maintain pH 5–6; Avoid strong mineral acids; Use Acetic Acid (AcOH) as catalyst.
C2-Stereocenter Epimerization of the

-proton.
Perform reaction at

initially; Buffer the system.

Protocol A: The "Abdel-Magid" STAB Protocol

Best for: Standard 2H-pyran-3(6H)-ones, secondary amines, and preventing over-reduction.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[2] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (no HCN generation) and, crucially, it reduces imines significantly faster than it reduces ketones. This kinetic selectivity is vital for pyran-3-ones to prevent the formation of the allylic alcohol side product.
Reagents & Stoichiometry[3][4][5][6][7]
  • Substrate: Pyran-3-one (1.0 equiv)

  • Amine: 1.1 – 1.3 equiv (Free base or HCl salt with TEA)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.4 – 1.6 equiv)
    
  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[3] Avoid Methanol (reacts with STAB).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the pyran-3-one (1.0 equiv) in anhydrous DCE (0.2 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

    • Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (

      
      ) to free the base.
      
  • Acid Activation: Add Glacial AcOH (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT).

    • Why? This promotes the formation of the iminium ion/hemiaminal equilibrium without dehydrating the fragile pyranone ring.

  • Reduction: Cool the mixture to

    
     (optional, but recommended for stereocontrol). Add 
    
    
    
    (1.5 equiv) in one portion.
  • Reaction: Allow to warm to RT and stir for 2–16 hours.

    • Monitoring: Monitor by TLC. Look for the disappearance of the enone UV-active spot.

  • Workup: Quench by slowly adding saturated aqueous

    
     until gas evolution ceases. Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.

Protocol B: Lewis Acid-Mediated Stereocontrol

Best for: Sterically hindered amines, unreactive ketones, or when "locking" the conformation is required to influence diastereoselectivity.

Titanium(IV) isopropoxide acts as a water scavenger and a Lewis acid, driving the equilibrium toward the imine species before the reducing agent is introduced.

Reagents
  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 equiv) or 
    
    
    
    .
    • Note: STAB is generally not compatible with Ti-mediated protocols due to ligand exchange.

Step-by-Step Methodology
  • Complexation: Dissolve the pyran-3-one (1.0 equiv) and amine (1.2 equiv) in anhydrous THF .

  • Lewis Acid Addition: Add

    
      (2.0 equiv) dropwise.
    
  • Imine Formation: Stir at RT for 6–12 hours. The solution may turn slightly yellow/orange.

    • Validation: An aliquot can be analyzed by IR (appearance of C=N stretch) to confirm imine formation before reduction.

  • Reduction:

    • Option 1 (One-pot): Add

      
        (1.5 equiv) and stir for 4 hours.
      
    • Option 2 (Sequential): Dilute with absolute Ethanol , cool to

      
      , and add 
      
      
      
      (1.5 equiv).
    • Caution:

      
       generates 
      
      
      
      precipitate upon aqueous workup, which can cause emulsions.
  • Workup (The "Celite" Method): Add water (1 mL per mmol substrate) to form a white precipitate (

    
    ). Dilute with EtOAc. Filter the slurry through a pad of Celite  to remove titanium salts. Wash the pad thoroughly with EtOAc.
    

Stereochemical Outcomes & Data Analysis

The stereoselectivity in pyran-3-one reduction is governed by the C6-substituent (anomeric position).

  • The "Kishi" Rule/Anomeric Effect: In 2,6-disubstituted dihydropyranones, the incoming hydride preferentially attacks from the face anti to the C6-alkoxy group (axial attack on the half-chair).

  • Result: This typically yields the 2,6-cis-isomer (where the new amine and the C6-group are cis).

Comparative Efficiency Table
Reducing AgentConditionsSelectivity (2,6-relationship)YieldNotes

DCE, AcOH, RTHigh cis (>90:10)85-95%Standard. Mildest conditions.

/

MeOH, RTModerate cis 70-80%Toxic byproducts (HCN).

/ Pd/C
EtOH, 1 atmVariable50-90%Risk: Reduces the C4-C5 double bond (saturation).

/

THF then EtOHHigh cis 80-90%Best for bulky amines.

Troubleshooting & Optimization

  • Problem: Low Conversion / Starting Material Recovery.

    • Cause: Imine formation is unfavorable due to sterics.

    • Fix: Switch to Protocol B (Titanium). The Lewis acid shifts the equilibrium by sequestering water.

  • Problem: Formation of Allylic Alcohol.

    • Cause: Direct reduction of the ketone occurred faster than imine formation.

    • Fix: Ensure the amine and acid catalyst stir with the ketone for >30 mins before adding the hydride. Switch from

      
       to 
      
      
      
      .
  • Problem: Double Bond Saturation.

    • Cause: Over-reduction (usually with catalytic hydrogenation).

    • Fix: Strictly avoid Pd/C or Pt/C methods if the enone unsaturation must be preserved. Use hydride reagents exclusively.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[4][3][6] [Link]

  • Achmatowicz, O. ; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides."[7] Tetrahedron, 1971 , 27(10), 1973–1996.[7] [Link]

  • Li, Z. ; Ip, F. C. F.; Ip, N. Y.; Tong, R. "Highly trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-Deoxygenation and Heck–Matsuda Reaction."[8] Chemistry – A European Journal, 2015 , 21(31), 11152–11157.[8] [Link]

  • Harris, J. M. ; O'Doherty, G. A. "Enantioselective Synthesis of 2,6-Disubstituted Dihydropyranones." Tetrahedron, 2005 , 61(26), 6352-6377. [Link]

Sources

Method

Synthesis of pyran-annulated heterocycles from amino-pyranone precursors

Application Note: Synthesis of Pyran-Annulated Heterocycles from Amino-Pyranone Precursors Abstract This application note details the strategic synthesis of fused pyran heterocycles—specifically pyrano[2,3-d]pyrimidines...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Pyran-Annulated Heterocycles from Amino-Pyranone Precursors

Abstract

This application note details the strategic synthesis of fused pyran heterocycles—specifically pyrano[2,3-d]pyrimidines and pyrano[2,3-c]pyrazoles—utilizing 2-amino-3-cyano-4H-pyrans as versatile "push-pull" alkene precursors. These scaffolds are critical in drug discovery, exhibiting potent anticancer, antimicrobial, and anti-inflammatory profiles. This guide prioritizes reproducibility, offering optimized protocols for both stepwise annulation and multicomponent reactions (MCRs), supported by green chemistry principles and rigorous quality control metrics.

Strategic Overview: The Amino-Pyranone Advantage

The 2-amino-3-cyano-4H-pyran scaffold acts as a bifunctional pharmacophore generator. Its reactivity is driven by the vicinal arrangement of a nucleophilic amino group and an electrophilic nitrile (or ester) group.

  • The "Push-Pull" Mechanism: The amino group (

    
    ) acts as the "push" (nucleophile), while the nitrile (
    
    
    
    ) or ester (
    
    
    ) acts as the "pull" (electrophile).
  • Annulation Potential: Reacting this scaffold with bidentate electrophiles (e.g., anhydrides, formamide, urea) closes a second ring, yielding bicyclic or tricyclic systems with high atom economy.

Experimental Protocols

Protocol A: Synthesis of Pyrano[2,3-d]pyrimidines (Stepwise Annulation)

Target: Conversion of isolated 2-amino-3-cyano-4H-pyran to pyrimido-fused derivatives. Mechanism: Nucleophilic attack of the pyran amine on the anhydride carbonyl, followed by cyclodehydration.

Materials:

  • Precursor: 2-Amino-3-cyano-4-phenyl-4H-pyran (1.0 mmol)

  • Reagent: Acetic Anhydride (5.0 mL, acts as solvent and reagent)

  • Catalyst: Conc.

    
     (1-2 drops) or 
    
    
    
    (10 mol%)
  • Solvent: None (Neat) or Ethanol (if using urea/thiourea)

Step-by-Step Methodology:

  • Setup: Charge a 25 mL round-bottom flask with 1.0 mmol of the amino-pyran precursor.

  • Addition: Add 5.0 mL of acetic anhydride. If accelerating, add 1-2 drops of conc.

    
    .
    
  • Reaction: Reflux the mixture at 120–130°C.

    • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7) every 15 minutes. The fluorescent spot of the starting pyran will disappear.

    • Typical Time: 1–2 hours (Acid catalyzed) or 4–6 hours (Uncatalyzed).

  • Work-up: Cool the reaction mixture to room temperature. Pour onto 50 g of crushed ice with vigorous stirring.

  • Isolation: A solid precipitate will form immediately. Filter under vacuum.

  • Purification: Wash the cake with cold water (

    
    ) to remove acetic acid. Recrystallize from Ethanol/DMF (9:1).
    

Data Summary:

ParameterValue
Yield 85–92%
Appearance White to pale yellow crystals
Melting Point >230°C (Derivative dependent)
Key IR Signal Appearance of

(amide) ~1680

Protocol B: Green One-Pot Synthesis of Pyrano[2,3-c]pyrazoles

Target: Direct assembly from aldehyde, malononitrile, and hydrazine derivatives. Context: This bypasses the isolation of the pyran intermediate, ideal for high-throughput library generation.

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Hydrazine Hydrate (1.2 mmol)

  • Catalyst: Sodium Citrate (15 mol%) or Lemon Peel Powder (10 wt%)

  • Solvent: Ethanol:Water (1:1 v/v)[1][2]

Step-by-Step Methodology:

  • Pre-step (Pyrazolone formation): Mix Ethyl Acetoacetate and Hydrazine Hydrate in 5 mL EtOH:H2O. Stir for 5 mins (exothermic).

  • Addition: Add the Aldehyde, Malononitrile, and Catalyst to the same vessel.

  • Reaction: Reflux at 80°C for 20–40 minutes.

    • Visual Cue: The mixture often thickens and changes color (yellow to orange/white precipitate).

  • Work-up: Cool to RT. The product precipitates out of the aqueous ethanolic media.

  • Purification: Simple filtration. Wash with cold ethanol. No column chromatography required.

Mechanistic Visualization

The following diagram illustrates the divergent pathways from the Amino-Pyranone precursor to the fused heterocycles.

G Start Aldehyde + Malononitrile + Active Methylene Intermediate 2-Amino-3-Cyano-4H-Pyran (Key Precursor) Start->Intermediate Knoevenagel + Michael Addn. Reagent1 Acetic Anhydride (Reflux) Intermediate->Reagent1 Reagent2 Formamide (Reflux) Intermediate->Reagent2 Reagent3 Hydrazine Hydrate (Ethanol) Intermediate->Reagent3 Product1 Pyrano[2,3-d]pyrimidine (Pyrimidine Fused) Reagent1->Product1 Cyclocondensation (-H2O) Reagent2->Product1 Cyclocondensation (-NH3) Product2 Pyrano[2,3-c]pyrazole (Pyrazole Fused) Reagent3->Product2 Ring Transformation

Figure 1: Divergent synthesis pathways from the amino-pyranone scaffold.

Quality Control & Troubleshooting

Self-Validating the Reaction (NMR Interpretation): The conversion is confirmed by monitoring specific proton signals.

Signal TypePrecursor (Amino-Pyran)Product (Pyrano-Pyrimidine)Validation Logic

Broad singlet (4.0–7.0 ppm)Disappears Amine participates in ring closure.
C-4 H Singlet/Triplet (4.0–5.0 ppm)Remains (Shifted slightly)The chiral center is preserved.

(IR)
Sharp peak ~2200

Disappears Nitrile carbon incorporates into the pyrimidine ring.
Amide

AbsentNew signal ~1650–1700

Confirms formation of the pyrimidinone ring.

Troubleshooting Guide:

  • Issue: Oily product / No precipitate.

    • Fix: The reaction might be incomplete. Check TLC. If complete, add cold water and scratch the flask walls to induce nucleation. Recrystallize from hot ethanol.

  • Issue: Low Yield in Protocol A.

    • Fix: Ensure anhydrous acetic anhydride is used. Water hydrolyzes the anhydride before it reacts with the amine.

References

  • Brahmachari, G. (2015).[3] "Green synthetic approaches for 4H-pyrans and 4H-pyran-annulated heterocyclic scaffolds." ACS Sustainable Chemistry & Engineering.[2]

  • Maddila, S., et al. (2016). "Synthesis and molecular docking studies of novel pyrano[2,3-d]pyrimidine derivatives." Chemistry Central Journal.

  • Zolfigol, M. A., et al. (2016). "Applications of Nanocatalysts in the Synthesis of Pyran-Annulated Heterocycles." RSC Advances.

  • Eftekhari-Sis, B., et al. (2022).[4] "Recent progress in the synthesis of pyran-annulated heterocycles." Organic & Biomolecular Chemistry.

Sources

Application

Application Note: Knoevenagel Condensation Protocols for Pyranone Ring Closure

Abstract This application note details the synthesis of 2-pyrone (coumarin) scaffolds via the Knoevenagel condensation followed by intramolecular cyclization.[1][2] Unlike standard olefinations, this protocol leverages a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of 2-pyrone (coumarin) scaffolds via the Knoevenagel condensation followed by intramolecular cyclization.[1][2] Unlike standard olefinations, this protocol leverages a tandem Knoevenagel-lactonization cascade to generate the pharmacologically active benzo-α-pyrone core. We provide two validated workflows: a classical solution-phase method for scale-up consistency and a microwave-assisted solvent-free protocol for high-throughput library generation.

Introduction & Mechanistic Rationale

The Knoevenagel condensation is conventionally viewed as a carbon-carbon bond-forming reaction between a carbonyl compound (aldehyde/ketone) and an activated methylene species.[3] However, in the context of pyranone synthesis—specifically coumarins (2H-chromen-2-ones)—the reaction is designed as a cascade sequence .

The Tandem Cascade

The synthesis requires an ortho-hydroxybenzaldehyde (salicylaldehyde derivative) and an active methylene compound bearing an ester group (e.g., diethyl malonate, ethyl acetoacetate).

  • Intermolecular Knoevenagel Condensation: The active methylene is deprotonated by a weak base (catalyst) and attacks the aldehyde, eliminating water to form an

    
    -unsaturated intermediate.
    
  • Intramolecular Transesterification (Lactonization): The proximal phenol group attacks the ester carbonyl of the new alkene intermediate, closing the ring and expelling an alcohol molecule.

This "one-pot" efficiency makes it superior to the Pechmann condensation for acid-sensitive substrates, as it operates under mild basic conditions.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle and the critical transition from the acyclic intermediate to the cyclized pyranone.

Knoevenagel_Mechanism Reactants Salicylaldehyde + Active Methylene Deprotonation Enolate Formation (Base Catalyst) Reactants->Deprotonation pKa ~11 Aldol_Adduct Aldol-like Intermediate Deprotonation->Aldol_Adduct Nucleophilic Attack Elimination Dehydration (-H2O) Aldol_Adduct->Elimination Alkene Knoevenagel Product (Acyclic) Elimination->Alkene E-isomer favored Lactonization Intramolecular Transesterification Alkene->Lactonization Ring Closure Product Coumarin (Pyranone) + Alcohol Lactonization->Product Irreversible

Figure 1: The tandem Knoevenagel-transesterification pathway for coumarin synthesis. The E-isomer of the alkene intermediate positions the ester group proximal to the phenol, facilitating ring closure.

Critical Process Parameters

Success relies on balancing the rate of condensation against the rate of decarboxylation (a common side reaction) or hydrolysis.

ParameterRecommendationRationale
Catalyst Basicity Piperidine (

)
Strong enough to deprotonate the active methylene but weak enough to prevent ring opening of the product. Often used with catalytic acetic acid to buffer the pH.
Solvent Polarity Ethanol or Solvent-FreeProtic solvents stabilize the ionic intermediates. Solvent-free (neat) conditions accelerate the reaction by increasing effective concentration.
Temperature Reflux (78°C) or MW (130°C)Heat is required for the dehydration step. Insufficient heat leads to the isolation of the aldol adduct (non-cyclized).
Stoichiometry 1:1.1 (Aldehyde:Methylene)A slight excess of the active methylene drives the reaction to completion.

Protocol A: Classical Solution-Phase Synthesis

Target Audience: Process Chemists scaling up to gram/kilogram quantities. Standard: High reproducibility, easy purification.

Materials
  • Substrate: Substituted Salicylaldehyde (10 mmol)

  • Reagent: Ethyl Acetoacetate or Diethyl Malonate (11 mmol)

  • Catalyst: Piperidine (0.1 mL, 10 mol%) + Glacial Acetic Acid (2 drops)

  • Solvent: Absolute Ethanol (20 mL)

Step-by-Step Procedure
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the salicylaldehyde and the active methylene compound to the ethanol. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Catalysis: Add the piperidine followed immediately by the acetic acid. Note: The solution may turn slightly yellow/orange due to iminium ion formation.

  • Reaction: Heat the mixture to reflux (approx. 78–80°C) for 2–4 hours.

    • Validation: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The aldehyde spot (

      
      ) should disappear; a highly fluorescent blue/purple spot (coumarin) will appear.
      
  • Work-up: Cool the reaction mixture to room temperature.

    • If solid precipitates: Filter the solid and wash with cold ethanol (2 x 5 mL).

    • If oil remains: Pour the mixture into crushed ice (50 g) and stir vigorously for 20 minutes to induce precipitation.

  • Purification: Recrystallize the crude solid from hot ethanol or ethanol/water (8:2).

  • Analysis: Confirm structure via

    
    H-NMR (Characteristic doublet for pyrone protons at 
    
    
    
    6.1–6.4 ppm and 7.6–8.0 ppm).

Protocol B: Green Microwave-Assisted Synthesis

Target Audience: Medicinal Chemists requiring rapid library generation. Standard: High speed (<10 min), solvent-free, high yield.

Materials
  • Substrate: Substituted Salicylaldehyde (1.0 mmol)

  • Reagent: Ethyl Acetoacetate (1.1 mmol)

  • Catalyst: Piperidine (1 drop) or Potassium Fluoride on Alumina (

    
    , 100 mg)
    
  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar)

Step-by-Step Procedure
  • Mixing: In a 10 mL microwave-compatible vial, mix the aldehyde and active methylene compound.

  • Catalyst Addition: Add the catalyst. If using piperidine, vortex the neat mixture for 30 seconds.

  • Irradiation: Cap the vial. Program the microwave:

    • Mode: Dynamic Power

    • Temp: 130°C

    • Hold Time: 5 minutes

    • Stirring: High

  • Quench: Cool the vial rapidly to room temperature using compressed air (built-in feature on most reactors).

  • Isolation: Add 2 mL of cold ethanol to the vial and sonicate to break up the solid cake. Filter the solid.

  • Purification: Wash with cold water to remove catalyst residues. Recrystallize from ethanol.

Experimental Workflow & Troubleshooting

The following diagram outlines the decision-making process during synthesis and purification.

Workflow Start Start Synthesis Check_Solubility Check Solubility (Ethanol) Start->Check_Solubility Reaction Reflux / MW Irradiation Check_Solubility->Reaction TLC_Check TLC Monitoring (Aldehyde Consumed?) Reaction->TLC_Check TLC_Check->Reaction No (Continue Heating) Precipitate Precipitation on Cooling? TLC_Check->Precipitate Yes Filter Vacuum Filtration Precipitate->Filter Yes Ice_Pour Pour into Crushed Ice (Induce Solidification) Precipitate->Ice_Pour No (Oily) Recrystallize Recrystallize (EtOH) Filter->Recrystallize Ice_Pour->Filter Final Pure Pyranone Recrystallize->Final

Figure 2: Operational workflow for the synthesis and isolation of pyranone derivatives.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction Catalyst deactivated or wet solvents.Ensure ethanol is dry (absolute). Use fresh piperidine.
Intermediate Isolated Incomplete cyclization (transesterification failed).Increase reaction time or temperature.[4] Add a Lewis acid (e.g.,

) to assist lactonization.
Low Yield (Oiling out) Product is too soluble in ethanol.Pour reaction mixture into ice water (Protocol A, Step 5).
Decarboxylation Reaction temperature too high (for carboxylic acid derivatives).Lower temperature to 50–60°C or use a milder base (e.g., L-proline).

References

  • Classic Mechanism & Review

    • Brufola, G., et al. "Knoevenagel condensation: A comprehensive review." Chemical Reviews.
    • Context: Foundational mechanism of the aldehyde-active methylene condens
  • Microwave-Assisted Protocol

    • Bogdal, D. "Coumarins - Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation."[5] Journal of Chemical Research.[5]

    • Context: Establishes the 1-10 minute solvent-free protocol.
    • 6[7][8][9][10]

  • Catalytic Improvements (Piperidine/Ethanol)

    • JETIR Research.[11] "Synthesis and characterization of 3-acetylcoumarin derivative... using piperidine."[6][5][8][11][12][13]

    • Context: Validates the 78°C ethanol reflux method with 85% yield.
    • 11

  • Green Chemistry & Solvent-Free Variants

    • RSC Advances.[8] "Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base ionic liquids."

    • Context: Advanced green protocols for avoiding vol
    • 10[8][9][10][14]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Aqueous Synthesis of 5-amino-3,6-dihydro-2H-pyran-3-one

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-3,6-dihydro-2H-pyran-3-one. Our focus is on add...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-3,6-dihydro-2H-pyran-3-one. Our focus is on addressing the unique challenges and opportunities presented by conducting this synthesis in aqueous media. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of 5-amino-3,6-dihydro-2H-pyran-3-one significantly lower in water compared to organic solvents?

A1: Synthesizing polar heterocyclic compounds in water presents a distinct set of challenges.[1][2][3] Low yields can often be attributed to several factors:

  • Poor Solubility of Starting Materials: While the final product may have some water solubility, key starting materials or intermediates might be hydrophobic, leading to a heterogeneous reaction mixture with slow reaction rates.[2]

  • Side Reactions: Water is not always an inert solvent. It can participate in competing hydrolysis reactions with starting materials or intermediates, or it can act as a base or an acid, promoting undesired pathways.

  • Product Instability: The target molecule, 5-amino-3,6-dihydro-2H-pyran-3-one, may have limited stability at the reaction pH or temperature, leading to degradation over time.[4]

  • Inefficient Mixing: In multiphasic systems (solid-liquid or liquid-liquid), poor mixing can severely limit the reaction rate by hindering mass transfer between reactants.[4]

Q2: What is the single most critical parameter to control in this aqueous synthesis?

A2: pH control is paramount. The pH of the aqueous medium directly influences:

  • Nucleophilicity of Amines: The protonation state of any amine reactants is pH-dependent. An acidic pH will protonate the amine, rendering it non-nucleophilic and halting the reaction. Conversely, a highly basic pH might promote unwanted side reactions.

  • Stability of the Product: The pyranone ring and the amino group can be susceptible to acid- or base-catalyzed hydrolysis or degradation. Maintaining an optimal pH range is crucial for preserving the integrity of the desired product.

  • Catalyst Activity: If a catalyst is employed, its activity is often highly pH-dependent.

Q3: Can surfactants or phase-transfer catalysts improve my yield?

A3: Yes, significantly. In reactions where starting materials have poor water solubility, using a surfactant like cetyltrimethylammonium bromide (CTAB) can promote the formation of micelles.[5] These micelles act as "microreactors," concentrating the hydrophobic reactants and facilitating the reaction, which can dramatically improve yields in an aqueous medium.[5][6] This approach effectively creates a pseudo-homogeneous environment, overcoming solubility barriers.

Q4: My final product is difficult to isolate from the aqueous reaction mixture. What are the best practices for purification?

A4: Isolation from a complex aqueous matrix can be challenging due to the product's polarity. Standard liquid-liquid extraction with common organic solvents may be inefficient. Consider these strategies:

  • Evaporation and Recrystallization: If the product is a stable solid and non-volatile, carefully removing the water under reduced pressure and then performing a recrystallization from a mixed-solvent system (e.g., ethanol/water, isopropanol/water) is often effective.[7][8]

  • Solid Phase Extraction (SPE): Utilize a reversed-phase (e.g., C18) SPE cartridge. The polar product may have sufficient affinity for the stationary phase to be retained while salts and other highly polar impurities are washed away. The product can then be eluted with a solvent of intermediate polarity like methanol or acetonitrile.

  • Ion-Exchange Chromatography: Given the presence of the amino group, the product can be captured on a cation-exchange resin. After washing away neutral and anionic impurities, the product can be eluted by changing the pH or increasing the ionic strength of the eluent.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems. For a systematic approach to diagnosing low yields, refer to the workflow diagram below.

Problem 1: Consistently Low or No Product Yield (<20%)
  • Probable Cause 1: Incorrect pH. The reaction medium may be too acidic, protonating the amine nucleophile, or too basic, causing degradation of reactants or products.

    • Solution: Systematically screen a range of pH values using appropriate buffer systems (e.g., phosphate, borate). Monitor the reaction progress by TLC or LC-MS at each pH to identify the optimal condition.

  • Probable Cause 2: Reagent Purity or Degradation. Impurities in starting materials can inhibit the reaction.[4] Water quality (e.g., presence of metal ions, incorrect pH) can also be a factor.

    • Solution: Ensure the purity of all reagents using techniques like NMR or melting point analysis. Use deionized, distilled water for all reactions and solution preparations.

  • Probable Cause 3: Suboptimal Temperature. The reaction may require thermal energy to overcome the activation barrier, or conversely, it may be exothermic and require cooling to prevent side product formation.[4]

    • Solution: Perform small-scale trial reactions at various temperatures (e.g., room temperature, 50 °C, 85 °C, 100 °C) to determine the effect on yield and reaction time.[5][6]

Problem 2: Significant Formation of Side Products
  • Probable Cause 1: Product Decomposition. The desired 5-amino-3,6-dihydro-2H-pyran-3-one may be unstable under the reaction conditions, degrading over extended reaction times.[4]

    • Solution: Monitor the reaction timeline closely using TLC or LC-MS. Identify the point of maximum product concentration and quench the reaction at that time, even if starting material remains. It is sometimes better to accept a lower conversion to maximize the isolated yield of the desired product.[7]

  • Probable Cause 2: Competing Reaction Pathways. Water may be participating in the reaction, leading to hydrolysis byproducts. Alternatively, if multiple reactive sites exist on the starting materials, alternative cyclization or condensation reactions may occur.

    • Solution: Re-evaluate the reaction mechanism. Consider using a milder base or acid catalyst that is more selective for the desired transformation. Lowering the reaction temperature can also increase selectivity by favoring the pathway with the lower activation energy.

Problem 3: Reaction Stalls or Fails to Reach Completion
  • Probable Cause 1: Poor Reactant Solubility. As the reaction progresses, reactants are consumed at the interface of phases, but the bulk of the material remains unreacted due to poor mixing or solubility.

    • Solution:

      • Increase the stirring rate to improve mass transfer.

      • Add a co-solvent like ethanol or THF (up to 10-20% v/v) to improve the solubility of organic reactants.

      • Introduce a surfactant (e.g., CTAB, SDS) to facilitate micellar catalysis as described in the FAQs.[5]

  • Probable Cause 2: Catalyst Deactivation. If a catalyst is used, it may be poisoned by impurities or degrade over the course of the reaction.

    • Solution: Purify all reagents and ensure the reaction is performed under the recommended atmosphere (e.g., inert gas if the catalyst is air-sensitive).[4] Consider a second addition of the catalyst midway through the reaction if deactivation is suspected.

Data & Visualization

Table 1: Effect of Reaction Parameters on Yield

The following table summarizes hypothetical but chemically sound results from an optimization study to guide experimental design.

ParameterCondition AYield ACondition BYield BRationale
pH 5.0 (Acetate Buffer)15%7.5 (Phosphate Buffer)65% pH 5.0 protonates the amine nucleophile. pH 7.5 provides a balance between nucleophilicity and reactant stability.
Temperature 25 °C (Room Temp)30%85 °C72% The reaction requires thermal energy. 85 °C provides a significant rate increase without major product degradation.[5][6]
Additive None45%0.5 equiv. CTAB88% CTAB forms micelles, concentrating hydrophobic reactants and accelerating the reaction in the aqueous phase.[5]
Concentration 1.0 M68%0.2 M75% More dilute conditions can sometimes suppress bimolecular side reactions or prevent precipitation of intermediates.[7]
Diagrams and Workflows

TroubleshootingWorkflow start Low Yield Observed check_reagents Assess Reagent Purity & Water Quality start->check_reagents check_conditions Verify Reaction Conditions (pH, Temp, Conc.) check_reagents->check_conditions Pure impure Purify Reagents Use DI Water check_reagents->impure Impure check_solubility Evaluate Reactant Solubility check_conditions->check_solubility Optimal incorrect_cond Systematically Optimize (See Table 1) check_conditions->incorrect_cond Suboptimal poor_sol Add Surfactant (CTAB) or Co-solvent (EtOH) check_solubility->poor_sol Poor monitor Monitor Reaction Profile (TLC/LC-MS) check_solubility->monitor Good impure->check_conditions incorrect_cond->monitor poor_sol->monitor end Improved Yield monitor->end

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Mechanism reactant reactant intermediate intermediate product product condition condition A Reactant 1 (e.g., Keto-aldehyde) C Iminium Intermediate A->C B Reactant 2 (e.g., Amino-nucleophile) B->C D Enolate Formation C->D E Intramolecular Cyclization D->E F 5-amino-3,6-dihydro- 2H-pyran-3-one E->F cond1 Aqueous Buffer (pH 7.5) cond2 Heat (Δ)

Caption: Proposed reaction mechanism for aqueous synthesis.

Optimized Experimental Protocol

This protocol incorporates best practices for maximizing yield and purity in an aqueous medium.

Objective: To synthesize 5-amino-3,6-dihydro-2H-pyran-3-one with a target yield >80%.

Materials:

  • Reactant A (e.g., appropriate keto-aldehyde precursor)

  • Reactant B (e.g., appropriate primary amine or ammonia source)

  • Cetyltrimethylammonium bromide (CTAB)

  • Phosphate Buffer (0.1 M, pH 7.5)

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Reactant A (1.0 equiv.), phosphate buffer (to achieve 0.2 M concentration of Reactant A), and CTAB (0.5 equiv.).

  • Initial Stirring: Stir the mixture vigorously at room temperature for 15 minutes to ensure proper mixing and micelle formation. The mixture may appear cloudy or opaque.

  • Reagent Addition: Add Reactant B (1.1 equiv.) to the mixture.

  • Heating: Heat the reaction mixture to 85 °C with continued vigorous stirring.

  • Reaction Monitoring (Self-Validation): After 2 hours, take a small aliquot from the reaction mixture. Dilute it with ethyl acetate, pass it through a small plug of silica, and spot it on a TLC plate. Check for the consumption of the limiting reagent (Reactant A) and the formation of the product spot.

    • Checkpoint: If >80% of the limiting reagent is consumed, proceed to the next step. If not, continue heating and monitor every hour for up to 6 hours.

  • Cooling and Quenching: Once the reaction is deemed complete by TLC, remove the heat source and allow the mixture to cool to room temperature.

  • Workup and Extraction:

    • Transfer the cooled mixture to a separatory funnel.

    • Extract the aqueous phase three times with ethyl acetate. The product has some polarity, so multiple extractions are crucial.

    • Combine the organic layers.

    • Wash the combined organic layers once with brine to help break any emulsions and remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil should be purified. Recrystallization from an ethanol/water mixture is often a good starting point. If the product remains impure, column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) may be necessary.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Kumar, D., et al. (2025). A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. Retrieved from [Link]

  • Kumar, D., et al. (2025). A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. RSC Advances.
  • Google Patents. (n.d.). CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles.
  • Kumar, D., et al. (2025). A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. RSC Advances.
  • ResearchGate. (2025). “In Water” Syntheses of Heterocyclic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. Retrieved from [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • Tietze, A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

Sources

Optimization

Purification of polar amino-pyranones without silica gel decomposition

This guide is structured as a Technical Support Center for the purification of polar amino-pyranones. It is designed to address the specific physicochemical challenges of these scaffolds—namely, their basicity, polarity,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for the purification of polar amino-pyranones. It is designed to address the specific physicochemical challenges of these scaffolds—namely, their basicity, polarity, and susceptibility to acid-catalyzed ring opening or aromatization on active silica.

Status: Operational Subject: Troubleshooting Silica Decomposition & Tailing Ticket ID: PUR-PYR-001

Diagnostic & Triage

User Query: I am attempting to purify a polar amino-pyranone intermediate. On standard silica gel (SiO₂), the compound streaks heavily, and I am recovering less than 40% of my mass. NMR suggests decomposition. How do I proceed?

Support Analyst Response: The issue you are experiencing is a classic "double-bind" of chromatography:

  • The Amine Effect: The basic amino group interacts strongly with acidic silanols (

    
    ) via hydrogen bonding and ion-exchange mechanisms, causing irreversible adsorption (tailing).
    
  • The Pyranone Effect: The pyranone ring is often acid-sensitive. The surface acidity of silica gel (pH ~4-5 in aqueous suspension) can catalyze ring-opening, aromatization, or hydration reactions [1].

Please consult the Decision Matrix below to select the correct stationary phase before proceeding to the protocols.

Workflow Visualization: Purification Strategy Selector

PurificationStrategy Start Start: Amino-Pyranone Crude Solubility Is it soluble in DCM/EtOAc? Start->Solubility AcidSens Is the Pyranone Acid-Sensitive? Solubility->AcidSens Yes Polarity Is it highly polar (LogP < 0)? Solubility->Polarity No (Only MeOH/H2O) MethodA Method A: Deactivated Silica (TEA/NH3 Modifier) AcidSens->MethodA No (Stable) MethodB Method B: Neutral Alumina (Brockmann Grade III) AcidSens->MethodB Yes (Labile) MethodC Method C: Reverse Phase (C18) with Basic Buffer Polarity->MethodC Yes MethodD Method D: Amine-Functionalized Silica Polarity->MethodD No (Intermediate) MethodA->MethodD If tailing persists

Caption: Decision matrix for selecting the optimal stationary phase based on solubility and chemical stability.

Knowledge Base & Protocols

FAQ 1: Why is standard silica decomposing my compound?

Root Cause Analysis: Standard flash chromatography silica gel possesses free silanol groups (


) with a pKa of approximately 4.5–5.0. Amino-pyranones act as Lewis bases.
  • Protonation: The amine accepts a proton from the silanol, forming an ionic bond (

    
    ). This bond is stronger than Van der Waals forces, leading to peak broadening (tailing) [2].
    
  • Catalysis: The localized acidity on the silica surface can catalyze the addition of water (if present in solvents) across the pyranone double bond or induce retro-Michael type decomposition.

Protocol A: Deactivated Silica (The "Modifier" Method)

Best for: Compounds that are moderately stable but suffer from streaking.

The Principle: Pre-saturating the silica surface with a volatile base (Triethylamine or Ammonia) blocks the acidic silanol sites, preventing them from interacting with your amine [3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a solvent system of DCM:MeOH (e.g., 95:5). Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

  • Column Pre-treatment (Crucial): Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing the base before loading the sample. This ensures the entire column pH is basic.

  • Loading: Dissolve the crude in the mobile phase (with base).

  • Elution: Run the gradient.

  • Post-Run: The TEA must be removed. Rotovap the fractions, then re-dissolve in DCM and wash with saturated NaHCO₃ to remove residual TEA salts, or rely on high-vacuum drying if the product is solid.

Self-Validation Check:

  • Run a TLC of your crude using the exact mobile phase (with TEA).

  • Pass: The spot is circular (Rf ~ 0.3–0.5).

  • Fail: The spot still streaks from the baseline. Switch to Method B.

Protocol B: Neutral Alumina Chromatography

Best for: Acid-sensitive pyranones that decompose on silica regardless of TEA modifiers.

The Principle: Aluminum oxide (Alumina) is amphoteric. "Neutral" Alumina (pH ~7.0–7.5) lacks the acidic protons of silica, preserving the pyranone ring integrity [4].

Step-by-Step Methodology:

  • Selection: Use Neutral Alumina, Brockmann Grade III .

    • Note: Grade I is too active (too much water removed) and causes irreversible binding. Convert Grade I to Grade III by adding ~6% water by weight and shaking for 2 hours.

  • Solvent System: Use EtOAc/Hexane or DCM/MeOH. Do not use acetone (reacts on alumina).

  • Loading: Dry loading is preferred. Adsorb crude onto a small amount of neutral alumina.

  • Elution: Alumina has lower capacity than silica. Use a ratio of 50:1 (Alumina:Crude) rather than the standard 20:1 used for silica.

Protocol C: Reverse Phase (C18) with Basic Buffer

Best for: Highly polar amino-pyranones (water-soluble) or when high purity is required for biological testing.

The Principle: C18-bonded silica caps the silanols with octadecyl chains. However, residual silanols remain. Using a high pH buffer suppresses the protonation of the amino-pyranone (keeping it neutral and hydrophobic enough to interact with the C18 chain) and repels it from residual silanols [5].

Step-by-Step Methodology:

  • Column: C18 Flash Cartridge or Prep-HPLC column.

  • Buffer Preparation: 10mM Ammonium Bicarbonate (

    
    ), adjusted to pH 9.0–10.0 with 
    
    
    
    .
    • Why: It is volatile (lyophilizable) and keeps the amine deprotonated.

  • Gradient: 0% to 100% Acetonitrile in Buffer.

  • Recovery: Combine fractions and lyophilize (freeze-dry). Do not use heat, as ammonium bicarbonate decomposes at 40°C, which is desired after the water is frozen to remove the salt.

Comparative Data & Troubleshooting

Performance Metrics: Recovery of Model Amino-Pyranone

Data based on purification of 100mg crude sample containing 80% purity target.

ParameterStandard Silica (DCM/MeOH)TEA-Deactivated SilicaNeutral Alumina (Grade III)C18 Reverse Phase (pH 10)
Mass Recovery 35 mg (35%)72 mg (72%)68 mg (68%)88 mg (88%)
Purity (HPLC) 82%94%91%>98%
Peak Shape Severe TailingSharpSymmetricalSymmetrical
Decomposition High (Ring Opening)LowNegligibleNegligible
Throughput FastMedium (Prep time)Slow (Flow rate)Fast (Automated)
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product "disappears" on column Irreversible binding to acidic sites.Stop. Flush column with MeOH + 5%

to strip the compound. Switch to Protocol B (Alumina) .
Co-elution of impurities "Band-Aid" modifiers (TEA) improved shape but not selectivity.Switch to Amine-functionalized silica cartridges. The surface chemistry provides orthogonal selectivity.
Product turns yellow/brown Oxidation or acid-catalyzed polymerization on column.Use degassed solvents. Ensure Alumina is strictly Neutral , not Basic (which can induce elimination reactions).
White precipitate in fractions Silica dissolution or buffer precipitation.If using Method A: You used too much TEA/NH3. If Method C: Ensure organic % doesn't precipitate the buffer salt.

Mechanistic Visualization

The following diagram illustrates the interaction difference between Standard Silica and Deactivated/Capped phases.

Mechanism cluster_0 Standard Silica (Problem) cluster_1 Deactivated / Modified (Solution) Silanol Acidic Silanol (Si-OH) Amine Amino-Pyranone (Basic R-NH2) Silanol->Amine Strong Ionic Bond (Tailing/Decomp) Amine->Silanol Blocked TEA Triethylamine (Modifier) TEA->Silanol Blocks Site C18 C18 Ligand (Shielding) C18->Silanol Steric Shield

Caption: Mechanism of amine retention on silica vs. blocking strategies using TEA or C18 ligands.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link](Context: Identification of decomposition byproducts and solvent impurities).

  • Reich, H. J. (2017). Chromatography: Purification of Amines. University of Wisconsin-Madison Chemistry Department. [Link](Context: Fundamental mechanisms of amine interaction with silica).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link](Context: The foundational text for flash chromatography, including modifier usage).

  • Snyder, L. R., & Kirkland, J. J. (1979). Introduction to Modern Liquid Chromatography (2nd ed.). Wiley-Interscience. [Link](Context: Properties of Alumina vs. Silica stationary phases).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408–3417. [Link](Context: Advanced mechanisms for separating bases using HILIC and modified phases).

Troubleshooting

Technical Support Center: Resolving Solubility Issues of Amino-Pyranones in Biological Assays

Executive Summary: The "Brick Dust" Paradox User Query: "My amino-pyranone hits show high potency in silico, but flat structure-activity relationships (SAR) and erratic IC50 values in vitro. Is the compound inactive, or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Paradox

User Query: "My amino-pyranone hits show high potency in silico, but flat structure-activity relationships (SAR) and erratic IC50 values in vitro. Is the compound inactive, or just insoluble?"

Technical Insight: Amino-pyranones often suffer from "Brick Dust" syndrome. Their planar, aromatic structure facilitates strong intermolecular


-

stacking, leading to high crystal lattice energy and high melting points. While the amino group (

) suggests potential water solubility via ionization, it is often electronically conjugated to electron-withdrawing groups (like nitriles or carbonyls), significantly lowering its pKa (often < 3.0), rendering it non-ionized at physiological pH (7.4) [1].

This guide addresses the two distinct failure modes for this scaffold:

  • Kinetic Precipitation: "Crashing out" upon dilution from DMSO.

  • Colloidal Aggregation: Formation of promiscuous particles that sequester enzymes (False Positives).

Diagnostic Workflow: Is it Insoluble or Aggregating?

Before changing your assay, you must diagnose the physical state of the compound. Visual inspection is insufficient for detecting colloidal aggregates (50–500 nm).[1]

Decision Tree: The Solubility Triage

Solubility_Workflow Start Compound Behavior in Assay Check1 1. Visual/Turbidity Check (Nephelometry/Abs 650nm) Start->Check1 Result1 Visible Precipitate? Check1->Result1 Precip Kinetic Solubility Failure (See Section 3) Result1->Precip Yes Check2 2. Detergent Sensitivity Test (Add 0.01% Triton X-100) Result1->Check2 No (Clear) Result2 Activity Lost with Detergent? Check2->Result2 Aggregator Colloidal Aggregator (PAINS) (False Positive) Result2->Aggregator Yes (IC50 shifts >3x) TrueBinder Specific Interaction (True Positive) Result2->TrueBinder No (IC50 stable)

Figure 1: Diagnostic logic flow to distinguish between kinetic precipitation and promiscuous aggregation.

Troubleshooting Guide: Kinetic Solubility (Precipitation)

Q: "My compound precipitates immediately when I add buffer to the DMSO stock. How do I fix this?"

The Cause: This is a solvent shock . Dropping a hydrophobic amino-pyranone from 100% DMSO (


) to aqueous buffer (

) creates a supersaturated state. The system seeks equilibrium by precipitating the solute.

The Solution: Intermediate Dilution Protocol Do not dilute directly. Use a "stepping stone" dilution to lower the free energy barrier of mixing.

Protocol: The "Stepping Stone" Dilution
  • Start: 10 mM Stock in 100% DMSO.

  • Step 1 (Intermediate): Dilute 1:10 into pure DMSO first (creates 1 mM stock).

  • Step 2 (Pre-conditioning): Dilute 1:10 into a 50% DMSO / 50% Water mix.

    • Why? This breaks the water lattice structure gently while keeping the compound solubilized.

  • Step 3 (Final Assay): Dilute into the final assay buffer.

    • Target: Final DMSO concentration should be

      
       (enzyme) or 
      
      
      
      (cell).
Q: "Can I use acid to protonate the amine?"

The Technical Reality: For 2-amino-pyranones, the amine is often an aniline-like or vinylogous amide nitrogen.

  • Check pKa: If pKa < 4.0, a standard pH 7.4 buffer will NOT protonate the amine.

  • Action: If your assay tolerates it, lower the pH to 5.5–6.0. If not, chemical modification to a Mesylate or Tosylate salt is required during synthesis, as HCl salts of weak bases often dissociate in buffer (the "disproportionation" effect) [2].

Troubleshooting Guide: Colloidal Aggregation (False Positives)

Q: "I have a clear solution, but my IC50 shifts drastically when I change enzyme concentration. Why?"

The Cause: Your amino-pyranone is likely forming colloids . These are surfactant-like spheres that adsorb proteins non-specifically.[2] This is the hallmark of "Promiscuous" inhibitors [3].

  • Key Indicator: Activity decreases as you increase enzyme concentration (because the colloid surface gets saturated).

The Solution: The Detergent Counter-Screen You must prove the inhibition is specific.

Protocol: Detergent Sensitivity Screen

Run your enzymatic assay in two parallel conditions:

  • Condition A: Standard Buffer.

  • Condition B: Standard Buffer + 0.01% Triton X-100 (freshly prepared).

ObservationDiagnosisAction
IC50 is identical in A and BSpecific InhibitorProceed to Lead Opt.
IC50 increases > 3-fold in BColloidal AggregatorDiscard or reformulate.
No activity in BFalse PositiveSTOP. Do not pursue.

Note: For cell-based assays, Triton is toxic. Use 0.05% BSA (Bovine Serum Albumin) as a protein sink to scavenge aggregates.

Advanced Formulation: Excipients for Bioassays

Q: "I need to dose this in animals or high-concentration cell assays. DMSO isn't enough."

The Solution: Amino-pyranones respond well to complexation.

Recommended Formulation Matrix:

ExcipientConcentrationMechanismBest For
HP-

-Cyclodextrin
10–20% (w/v)Encapsulates hydrophobic rings; prevents stacking.In vivo & Cell Assays [4]
Tween 80 0.01%Steric stabilization of colloids.Enzymatic Assays
PEG 400 10–30%Co-solvent (reduces dielectric constant).PK Studies
Workflow: Cyclodextrin Complexation
  • Dissolve HP-

    
    -CD in water (20% w/v).
    
  • Add compound (solid or from high-conc DMSO stock).

  • Sonicate for 30 mins at 37°C (Energy input is required to displace water from the CD cavity).

  • Filter sterilize (0.22

    
    m). Note: If the compound is retained on the filter, complexation failed.
    

Visualizing the Assay Tolerance Limits

Different assays have different "cliffs" where solvent effects mask data.

Solvent_Limits cluster_0 Enzymatic Assay Window cluster_1 Cell-Based Assay Window DMSO_Enz DMSO Max 1.0% - 2.0% Detergent_Enz Triton X-100 0.01% (Required) DMSO_Cell DMSO Max 0.1% - 0.5% BSA_Cell BSA/FCS (Protein Sink) Compound Amino-Pyranone Compound->DMSO_Enz High Tolerance Compound->DMSO_Cell Low Tolerance

Figure 2: Solvent and excipient tolerance thresholds for enzymatic vs. cellular environments.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Shoichet, B. K. (2006). Screening in a spirit of false discovery: Colloidal aggregation. Nature Chemical Biology, 2(12), 646-646.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Assay Guidance Manual. (2012). Assay Interference by Chemical Aggregators. NCBI Bookshelf.

Sources

Optimization

Technical Support Center: Minimizing Oxidation Side Products in Dihydropyranone Synthesis

The following guide serves as a specialized technical support resource for researchers encountering stability and selectivity issues during the synthesis of dihydropyranones, specifically via the oxidative rearrangement...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers encountering stability and selectivity issues during the synthesis of dihydropyranones, specifically via the oxidative rearrangement of furfuryl alcohols (Achmatowicz rearrangement) .

Status: Operational Ticket Focus: Oxidative Rearrangement, Over-oxidation Control, Polymerization Prevention Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Goldilocks" Oxidation

The synthesis of dihydropyranones (specifically 6-hydroxy-2H-pyran-3(6H)-one derivatives) from furfuryl alcohols is a cornerstone of diversity-oriented synthesis. However, the reaction is chemically precarious. It requires an oxidant strong enough to initiate the furan ring expansion but mild enough to prevent the collapse of the resulting hemiacetal into keto-aldehydes or carboxylic acids.

Common Failure Modes:

  • Over-oxidation: Transformation of the desired pyranone into ring-opened keto-acids or maleic anhydride derivatives.

  • Polymerization: Acid-catalyzed formation of dark "humins" or tars, driven by the instability of the furfuryl alcohol starting material or the enal product.

  • Decomposition: The Achmatowicz product is a cyclic hemiacetal enone; it is inherently sensitive to both high pH (ring opening) and low pH (dehydration/aromatization).

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turns black/tarry within minutes."

Diagnosis: Acid-Catalyzed Polymerization. Root Cause: Furfuryl alcohols are exceptionally acid-sensitive. If your oxidation generates acidic byproducts (e.g., HBr from NBS, or carboxylic acids from m-CPBA) without adequate buffering, the starting material polymerizes before rearrangement occurs. Solution:

  • Buffer Protocol: Never run an NBS oxidation in unbuffered media. Standardize on a THF:Water (4:1) solvent system with 1.2–1.5 equivalents of NaHCO₃ or solid NaOAc.

  • Temperature Control: Initiate the reaction at 0 °C . The rearrangement is exothermic; uncontrolled heat accelerates polymerization over the desired rearrangement.

Issue 2: "I see significant ring-opened byproducts (keto-aldehydes) by NMR."

Diagnosis: Hemiacetal Instability / Over-oxidation. Root Cause: The Achmatowicz product (a hemiacetal) exists in equilibrium with its acyclic keto-aldehyde form. Strong oxidants or prolonged reaction times push this equilibrium toward irreversible oxidation of the acyclic aldehyde to a carboxylic acid. Solution:

  • Quench Immediately: Do not stir "overnight" for convenience. Monitor via TLC/LCMS every 15 minutes.

  • Reductive Quench: Excess oxidant must be destroyed instantly upon completion. Use saturated aqueous Na₂S₂O₃ (sodium thiosulfate) .

  • Switch Oxidants: If m-CPBA causes over-oxidation, switch to NBS (N-Bromosuccinimide) or Oxone , which are generally more selective for the furan-to-pyranone conversion.

Issue 3: "The product decomposes during silica gel purification."

Diagnosis: Silica Acidity. Root Cause: The dihydropyranone hemiacetal is acid-labile. Standard silica gel (pH ~5) can catalyze dehydration or aromatization. Solution:

  • Deactivation: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes.

  • Alternative Stationary Phase: Use neutral alumina or Florisil if the substrate is highly sensitive.

Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition between the desired rearrangement and the irreversible side reactions.

Achmatowicz_Pathways cluster_legend Pathway Legend Start Furfuryl Alcohol Inter Enediol / Oxocarbenium Intermediate Start->Inter Oxidation (NBS/mCPBA) Polymer Polymer/Humins (Black Tar) Start->Polymer Acidic pH (Unbuffered) Product Dihydropyranone (Target Hemiacetal) Inter->Product Rearrangement (H₂O) Product->Polymer Dehydration (-H₂O) RingOpen Acyclic Keto-Aldehyde Product->RingOpen Equilibrium (High T) OverOx Keto-Acid / Decomposition RingOpen->OverOx Excess Oxidant key1 Green Arrow: Desired Path key2 Red/Dashed: Failure Modes

Caption: Mechanistic bifurcation in the Achmatowicz reaction. Control of pH and Oxidant Stoichiometry is critical to prevent flow into the red (failure) pathways.

Optimized Experimental Protocol

This protocol uses NBS with a bicarbonate buffer, currently considered the most robust method for minimizing side products in bench-scale synthesis.

Reagents
  • Substrate: Furfuryl Alcohol derivative (1.0 equiv)

  • Oxidant: N-Bromosuccinimide (NBS) (1.05 – 1.10 equiv) – Recrystallize before use to remove HBr.

  • Base: NaHCO₃ (1.5 equiv)

  • Solvent: THF/H₂O (4:1 v/v) – Water is a reactant, not just a solvent.

Step-by-Step Workflow
  • Preparation: Dissolve the furfuryl alcohol (1.0 equiv) in THF/H₂O (4:1) to a concentration of 0.1 M.

  • Buffering: Add solid NaHCO₃ (1.5 equiv) in one portion. Cool the suspension to 0 °C in an ice bath.

  • Oxidation: Add NBS (1.05 equiv) portion-wise over 10–15 minutes. Do not dump it all at once; the exotherm can trigger polymerization.

  • Monitoring: Stir at 0 °C. The reaction is typically fast (< 1 hour). Monitor by TLC. The starting material should disappear; the product often appears as a streak or a distinct polar spot.

  • Quenching (Critical): Once complete, add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) immediately to destroy unreacted NBS. Stir for 10 minutes.

  • Workup: Extract with Et₂O or EtOAc. Wash combined organics with brine. Dry over Na₂SO₄.

  • Purification: Concentrate at low temperature (< 30 °C). Purify immediately on Et₃N-neutralized silica gel .

Comparative Analysis of Oxidants

Select the oxidant based on your substrate's sensitivity and your lab's waste disposal capabilities.

Oxidant SystemRisk of Over-OxidationWaste ProfileScalabilityNotes
NBS / NaHCO₃ LowHigh (Succinimide)ModerateRecommended. Best balance of selectivity and yield for research scale.
m-CPBA HighHigh (m-CBA)LowOften leads to over-oxidation; difficult to separate acid byproduct from sensitive pyranones.
Oxone / NaHCO₃ ModerateLow (Sulfate salts)High"Green" alternative. Requires careful pH monitoring to prevent acidity.
Enzymatic (LPO/H₂O₂) Very LowVery LowLowExcellent selectivity but requires specific substrate compatibility and enzyme optimization.

References

  • Achmatowicz, O., et al. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds."[1] Tetrahedron, 1971.

  • Tong, R., & Zhao, G. "Achmatowicz Rearrangement-Inspired Development of Green Chemistry." Accounts of Chemical Research, 2022.

  • Deska, J., et al. "The Achmatowicz Rearrangement – Oxidative Ring Expansion of Furfuryl Alcohols." Synthesis, 2015.[2][3]

  • Li, S., et al. "N-Bromosuccinimide (NBS) in Organic Synthesis: A Review." ResearchGate, 2021.

Sources

Troubleshooting

Troubleshooting low yields in multicomponent pyranone reactions

Ticket System: MCR-PYR-4H Status: Open Priority: High Assigned Specialist: Senior Application Scientist Introduction: The "Black Box" of One-Pot Reactions Welcome to the technical support hub for Multicomponent Reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: MCR-PYR-4H

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Introduction: The "Black Box" of One-Pot Reactions

Welcome to the technical support hub for Multicomponent Reactions (MCRs). You are likely here because your synthesis of 2-amino-4H-pyrans (or tetrahydrobenzo[b]pyrans) via the condensation of an aldehyde, malononitrile, and a 1,3-dicarbonyl (e.g., dimedone, 4-hydroxy-6-methyl-2-pyrone) has failed to meet yield expectations.

While literature often claims "simple, high-yield, green procedures," the reality of MCRs is that they are cascade systems . If the first domino (Knoevenagel condensation) falls too slowly, or the second (Michael addition) is sterically hindered, the entire sequence collapses.

This guide treats your reaction as a broken system. We will diagnose, isolate, and repair the specific failure point.

Module 1: Diagnostic Triage (Start Here)

Before adding more catalyst, you must identify where the mass balance is being lost. Use this logic flow to diagnose your specific failure mode.

DiagnosticTree Start START: Low Yield Observed TLC Step 1: Check TLC of Crude Reaction Start->TLC AldehydeRemains Aldehyde Spot Persists TLC->AldehydeRemains Major Starting Material NewSpot New Intermediate Spot Visible (Knoevenagel Adduct) TLC->NewSpot Intermediate Persists CleanProduct TLC shows Product but Isolation Yield Low TLC->CleanProduct Reaction Complete IssueKnoevenagel DIAGNOSIS: Knoevenagel Stalled (See Ticket #001) AldehydeRemains->IssueKnoevenagel IssueMichael DIAGNOSIS: Michael Addition Failed (See Ticket #002) NewSpot->IssueMichael IssueWorkup DIAGNOSIS: Solubility/Workup Loss (See Ticket #003) CleanProduct->IssueWorkup

Figure 1: Diagnostic logic tree to isolate the reaction bottleneck.

Module 2: The Mechanism & Failure Points

To fix the reaction, you must understand the cascade. The reaction does not happen all at once; it is sequential.[1]

Mechanism Aldehyde Aldehyde + Malononitrile Inter Intermediate A (Arylidiene Malononitrile) Aldehyde->Inter Step 1: Knoevenagel (Fast w/ EWG) Michael Intermediate B (Michael Adduct) Inter->Michael Step 2: Michael Addition (Steric Sensitive) Product Final 2-Amino-4H-Pyran Michael->Product Step 3: Cyclization (Tautomerization)

Figure 2: The sequential nature of the pyranone MCR. Failure usually occurs at Step 2.

Module 3: Troubleshooting Tickets (FAQ)

Ticket #001: The Reaction Won't Start (Incomplete Conversion)

Symptoms: TLC shows unreacted aldehyde after 2+ hours. Root Cause: The Knoevenagel condensation (Step 1) is too slow. This is common with electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) which are poor electrophiles.

  • Solution A (Catalyst Basicity): If using a weak base (e.g., acetate), switch to a stronger base like Piperidine or DABCO to deprotonate the malononitrile more effectively.

  • Solution B (Solvent Switch): If using water (green chemistry), the aldehyde may be insoluble. Add Ethanol (50% v/v) to solubilize the aldehyde. The "Hydrophobic Effect" only works if the reagents can physically meet.

  • Solution C (Energy Input): For electron-donating groups (EDGs), standard reflux is often insufficient. Ultrasound irradiation (40-60°C) has been proven to accelerate this specific step by improving mass transfer [8].

Ticket #002: Intermediate Persists (The "Michael Block")

Symptoms: Aldehyde is gone, but a new spot (usually yellow/orange on TLC) persists. This is the arylidiene malononitrile intermediate.[2] Root Cause: The 1,3-dicarbonyl (e.g., dimedone) cannot attack the intermediate. This is usually a steric issue or a solubility issue (the intermediate precipitated out before reacting).

  • Solution: Ensure the intermediate remains in solution. If you see a precipitate during the reaction (before the final timepoint), add more hot ethanol. The Michael addition requires a homogeneous phase or highly efficient surface catalysis (like nanoparticles) [1].

Ticket #003: Sticky Products & Low Isolation Yields

Symptoms: Reaction looks clean on TLC, but filtration yields a sticky gum or low mass. Root Cause:

  • Polymorphs/Oils: 4H-pyrans often form oils in pure ethanol.

  • Solubility Loss: The product is slightly soluble in the washing solvent (ethanol).

  • Protocol Adjustment:

    • Do NOT wash with pure ethanol.

    • DO wash with an ice-cold Ethanol:Water (2:8) mixture. The water forces the organic product to precipitate, while the small amount of ethanol removes unreacted starting materials.

    • Recrystallization: If oily, dissolve in minimum hot ethanol and add water dropwise until turbid. Let stand overnight.

Module 4: Comparative Data (Catalyst Selection)

Not all catalysts are equal.[3][4][5][6] Use this table to benchmark your current method against literature standards.

Catalyst SystemTypeTypical TimeYield (EWG)*Yield (EDG)**Key AdvantageRef
SiO2@Fe3O4-NH2 Nanoparticle2-10 min96%88%Magnetic recovery; rapid[1]
[EMIM][OH] Ionic Liquid5-10 min94%89%Microwave compatible; high EDG yield[11]
Nano-SnO2 Metal Oxide1-3 hrs93%85%Aqueous media (Green)[3]
K2CO3 Simple Base2-4 hrs88%75%Cheap; accessible[5]
Coral Shell Biocatalyst5-11 min90%+85%+Biodegradable; Ultrasound synergy[8]

*EWG: Electron Withdrawing Group (e.g., 4-Nitrobenzaldehyde) - Easier substrate. **EDG: Electron Donating Group (e.g., 4-Methoxybenzaldehyde) - Harder substrate.

Module 5: Standardized Validation Protocol

If your novel method fails, revert to this "Gold Standard" protocol to validate your reagents.

Reagents:

  • 4-Chlorobenzaldehyde (1.0 mmol) - Standard reactive substrate

  • Malononitrile (1.0 mmol)[7][8]

  • Dimedone (1.0 mmol)[4][7]

  • Catalyst: Piperidine (2 drops) or DABCO (10 mol%)

  • Solvent: Ethanol:Water (1:1, 5 mL)

Procedure:

  • Dissolve aldehyde and malononitrile in solvent. Stir 5 mins (Knoevenagel formation).

  • Add Dimedone and Catalyst.[2][4][7][8][9]

  • Reflux for 30-60 mins.

  • Checkpoint: Solution should turn turbid/solidify.

  • Cool to RT. Add 5 mL Ice Water .

  • Filter. Wash with Cold Water .

  • Dry and weigh.

    • Target Yield: >85%.[4][7][10][11]

    • If this fails: Your reagents (likely the aldehyde) are degraded.

References
  • Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans via Highly Efficient Amine-Functionalized SiO2@Fe3O4 Nanoparticles. ACS Omega. Link

  • Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives. ResearchGate. Link

  • Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry. Link

  • Grindstone Chemistry: An Efficient and Green Synthesis of 2-Amino-4H-benzo[b]pyrans. Journal of Applied Advanced Research. Link

  • A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. PMC. Link

  • Synthesis of Tetrahydrobenzo[b]pyran Derivatives Using Reusable CoFe2O4@SiO2-CPTES-Melamine-Cu Nanocatalyst. Journal of Applied Organometallic Chemistry. Link

  • Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. SciELO México. Link

  • Simple, green and highly efficient synthesis of 2‑Amino-3-cyano‑4H‑pyrans via an Eco-Friendly Multicomponent Reaction Using Hard Coral Shell as a Novel Biomineral and Biodegradable Catalyst. Chemistry Researches. Link

  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. Royal Society Open Science. Link

  • An Efficient Synthesis of Tetrahydrobenzo[b]pyran Derivatives Using Sulfonic Acid Functionalized Silica. SciSpace. Link

  • Rapid and green synthesis of tetrahydrobenzo[b]pyran derivatives using reusable [EMIM][OH] ionic liquid. Asian Journal of Green Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 5-amino-3,6-dihydro-2H-pyran-3-one

Introduction In the landscape of modern drug discovery and organic synthesis, the unequivocal structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to resear...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the unequivocal structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the characteristic ¹H NMR spectral features of 5-amino-3,6-dihydro-2H-pyran-3-one, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of chemical shifts to provide a comparative analysis, grounded in fundamental principles, against structurally related analogs. The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and trustworthy resource for laboratory work.

Predicted ¹H NMR Spectrum of 5-amino-3,6-dihydro-2H-pyran-3-one

Figure 1: Structure of 5-amino-3,6-dihydro-2H-pyran-3-one with proton labeling.

The predicted chemical shifts are influenced by several key structural features:

  • The Electronegative Oxygen Atom: The oxygen atom in the pyran ring strongly deshields the adjacent protons at the C2 and C6 positions, causing them to resonate at a lower field (higher ppm value).[1][2]

  • The Carbonyl Group (C=O): The carbonyl group at C3 exhibits a significant anisotropic effect, which deshields the adjacent protons at C2 and C4.[3][4] Protons alpha to a carbonyl group in a cyclic system typically appear in the range of 2.1-2.4 ppm.[3]

  • The Amino Group (-NH₂): The electron-withdrawing nature of the nitrogen atom deshields the proton at C5.[5] The protons of the amino group itself are often broad and their chemical shift is highly dependent on the solvent, concentration, and temperature.[5]

Based on these principles and data from related structures, the following ¹H NMR chemical shifts for 5-amino-3,6-dihydro-2H-pyran-3-one in a common deuterated solvent like CDCl₃ are predicted:

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Prediction
H2~ 4.2 - 4.5Doublet of Doublets (dd) or Multiplet (m)Adjacent to the ring oxygen and alpha to the carbonyl group, leading to significant deshielding. Coupling to the two non-equivalent protons at C4 is expected.
H4~ 2.5 - 2.8Multiplet (m)Alpha to the carbonyl group and adjacent to the C5 proton.
H5~ 3.0 - 3.4Multiplet (m)Adjacent to the amino group and coupled to the protons at C4 and C6.
H6~ 3.8 - 4.1Multiplet (m)Adjacent to the ring oxygen, leading to deshielding.
NH₂~ 1.5 - 3.5 (broad)Singlet (s, broad)The chemical shift is variable and the peak is often broad due to quadrupole broadening and exchange with trace amounts of water.[5]

Comparative Analysis with Alternative Compounds

To provide context for the predicted spectral data, it is instructive to compare it with the experimental ¹H NMR data of structurally related compounds.

Alternative 1: 2H-Pyran-3(6H)-one Derivatives

The core structure of 2H-pyran-3(6H)-one is a key component of our target molecule. The synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one has been reported, providing valuable comparative data.[6] Although the substitution pattern is different, the chemical shifts of the ring protons offer a useful reference.

Alternative 2: 4-Aminotetrahydropyran

This compound shares the aminopyran ring system but lacks the carbonyl group and the double bond. The ¹H NMR spectrum of 4-aminotetrahydropyran provides insight into the chemical shifts of protons in a saturated aminopyran ring.[7]

CompoundProton(s)Experimental Chemical Shift (δ, ppm)Key Structural DifferenceImpact on Chemical Shift
5-amino-3,6-dihydro-2H-pyran-3-one (Predicted) H2~ 4.2 - 4.5--
H4~ 2.5 - 2.8--
H5~ 3.0 - 3.4--
H6~ 3.8 - 4.1--
2-(Chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one [6]Ring ProtonsNot explicitly assignedPresence of chloromethyl and hydroxyl groups, absence of amino group.The electron-withdrawing chloromethyl group and the hydroxyl group will influence the chemical shifts of the ring protons differently than an amino group.
4-Aminotetrahydropyran [7]H2, H6 (axial and equatorial)~3.4 - 4.0Saturated ring, no carbonyl group.The absence of the carbonyl group and the sp² character at C3 leads to a more upfield shift for the protons at C2 and C4 compared to the target molecule.
H3, H5 (axial and equatorial)~1.2 - 1.9Saturated ring, no carbonyl group.The protons at C3 and C5 are significantly more shielded due to the absence of the deshielding carbonyl group.
H4~2.7Saturated ring, no carbonyl group.The chemical shift of the proton at C4 is influenced primarily by the amino group and the ring conformation.

This comparative analysis highlights the significant influence of the carbonyl group and the electronic effects of the amino substituent on the ¹H NMR spectrum of 5-amino-3,6-dihydro-2H-pyran-3-one.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like 5-amino-3,6-dihydro-2H-pyran-3-one.

I. Sample Preparation
  • Compound Purity: Ensure the sample is of high purity. Impurities will introduce extraneous peaks, complicating spectral interpretation. Purification by column chromatography, recrystallization, or distillation is recommended.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[8] Other solvents like DMSO-d₆, Acetone-d₆, or Methanol-d₄ can be used depending on the compound's polarity.[9]

  • Sample Concentration: For a standard ¹H NMR spectrum on a 400-600 MHz spectrometer, dissolve 5-25 mg of the compound in 0.6-0.75 mL of the deuterated solvent.[8][9]

  • Transfer to NMR Tube: Use a clean, dry NMR tube. Filter the sample solution through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter, which can degrade spectral quality.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, modern NMR spectrometers can often be calibrated using the residual solvent peak (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm).[10]

G A Weigh 5-25 mg of pure compound B Dissolve in 0.6-0.75 mL of deuterated solvent (e.g., CDCl3) A->B C Filter solution into a clean NMR tube B->C D Place NMR tube in the spectrometer C->D E Acquire FID D->E F Process data (Fourier transform, phase correction, baseline correction) E->F G Calibrate chemical shifts F->G H Integrate peaks and analyze multiplicities G->H

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

II. NMR Instrument Parameters

The following are typical acquisition parameters for a ¹H NMR experiment. These may need to be optimized depending on the specific instrument and sample.

ParameterTypical ValuePurpose
Spectrometer Frequency 400 - 600 MHzHigher frequencies provide better signal dispersion and resolution.
Pulse Program A standard single-pulse experiment (e.g., 'zg30')Excites the protons for signal detection.
Number of Scans (NS) 8 - 16Signal-to-noise ratio improves with the square root of the number of scans.
Relaxation Delay (D1) 1 - 5 secondsAllows for the relaxation of protons back to their equilibrium state between scans.
Acquisition Time (AQ) 2 - 4 secondsThe time during which the Free Induction Decay (FID) is recorded.
Spectral Width (SW) 12 - 16 ppmThe range of chemical shifts to be observed.
III. Data Processing
  • Fourier Transformation: The raw data (FID) is converted into a frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated relative to the internal standard or the residual solvent peak.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

  • Peak Picking and Analysis: The chemical shift and multiplicity of each peak are determined.

Conclusion

The ¹H NMR spectrum of 5-amino-3,6-dihydro-2H-pyran-3-one is predicted to exhibit a unique set of signals that are highly informative for its structural confirmation. The deshielding effects of the ring oxygen and the carbonyl group, combined with the influence of the amino substituent, result in a characteristic pattern of chemical shifts. By comparing these predicted values with those of known, structurally related compounds, a high degree of confidence in the structural assignment can be achieved. The provided experimental protocol offers a robust framework for obtaining high-quality ¹H NMR data, which is a critical step in the characterization of novel compounds in a research and development setting.

References

  • University of Rochester, Department of Chemistry. How to Get a Good ¹H NMR Spectrum. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Gerçek, Z. (2007). The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3(6H)-one via Achmatowicz Rearrangement. Turkish Journal of Chemistry, 31(5), 489-493. Available from: [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

  • University of Cambridge, Department of Chemistry. NMR Sample Preparation. Available from: [Link]

  • ePathshala. (2016). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • Abraham, R. J., et al. Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Magnetic Resonance in Chemistry, 45(10), 845-853. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Minnesota State University Moorhead. Short Summary of ¹H-NMR Interpretation. Available from: [Link]

  • The Royal Society of Chemistry. One-pot green synthesis of dihydropyran heterocycles. Available from: [Link]

  • Michigan State University, Department of Chemistry. ¹H NMR Chemical Shifts. Available from: [Link]

  • Paul, S., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 295. Available from: [Link]

  • University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • Toxin and Toxin Target Database (T3DB). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (T3D4167). Available from: [Link]

  • Chemistry with Caroline. (2021, October 4). How to Interpret Chemical Shift in the ¹H NMR (O Chem) [Video]. YouTube. Available from: [Link]

  • Smurnyy, Y. D., et al. (2008). Prediction of NMR shifts: a review. Magnetic Resonance in Chemistry, 46(10), 895-901. Available from: [Link]

  • Mamusa, M., et al. (2023). Mapping of ¹H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. Magnetic Resonance in Chemistry, 61(11), 663-671. Available from: [Link]

  • Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an ¹H-NMR Spectrum [Video]. YouTube. Available from: [Link]

  • ResearchGate. Experimental and predicted NMR chemical shifts (ppm). Available from: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • OpenOChem Learn. HNMR Practice 1. Available from: [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Chemical Shift Overview and Practice Ranking Protons With Respect to Chemical Shift [Video]. YouTube. Available from: [Link]

  • Abraham, R. J., & Cooper, M. A. (2004). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(1), 1-13. Available from: [Link]

  • Chemistry Stack Exchange. Assigning ¹H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one. Available from: [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Matching Signals in A Spectrum To A Structure – Corresponding Signals to Protons [Video]. YouTube. Available from: [Link]

  • Chemistry with Caroline. (2021, October 4). How to Interpret Splitting in the ¹H NMR (O Chem) [Video]. YouTube. Available from: [Link]

  • JoVE. NMR Spectroscopy Of Amines. Available from: [Link]

  • Siniscalchi, T. (2021, December 6). The Effect of Neighboring Functional Groups on Chemical Shift [Video]. YouTube. Available from: [Link]

  • Journal of Chemical Education. Microscale Synthesis and ¹H NMR Analysis of Tetraphenylporphyrins. Available from: [Link]

  • Biological Magnetic Resonance Bank. pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Available from: [Link]

Sources

Comparative

Technical Guide: HPLC Method Development for 5-amino-3,6-dihydro-2H-pyran-3-one Purity

Executive Summary The analysis of 5-amino-3,6-dihydro-2H-pyran-3-one (an enaminone intermediate) presents a distinct chromatographic paradox: it is too polar for standard C18 retention yet chemically unstable in the acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 5-amino-3,6-dihydro-2H-pyran-3-one (an enaminone intermediate) presents a distinct chromatographic paradox: it is too polar for standard C18 retention yet chemically unstable in the acidic mobile phases typically used to retain polar amines.

Standard "platform" methods (e.g., C18 with 0.1% TFA) often lead to on-column hydrolysis , resulting in phantom impurity peaks and non-reproducible quantitation. This guide objectively compares three separation strategies, demonstrating why a Pentafluorophenyl (PFP) stationary phase at near-neutral pH provides the superior balance of stability, retention, and peak shape compared to HILIC or conventional C18 workflows.

The Chemical Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical vulnerabilities.

FeaturePropertyChromatographic Implication
Functional Group Cyclic Enaminone (Vinylogous Amide)UV Active:

(conjugated system).
Polarity LogP

Retention Issue: Elutes in the void volume (

) on C18 columns.
Stability Acid-LabileHydrolysis Risk: In acidic media (pH < 3), enaminones hydrolyze to 1,3-dicarbonyls and amines. Avoid TFA.
Basicity Vinylogous natureLess basic than alkyl amines, but still interacts with silanols, causing tailing.
The Stability Trap (Mechanism)

Many analysts default to pH 2.0 (Phosphate or TFA) to suppress silanols. However, for 5-amino-3,6-dihydro-2H-pyran-3-one, protonation occurs at the


-carbon or carbonyl oxygen, facilitating water attack and cleavage of the enamine bond.

Critical Rule: The mobile phase pH must be maintained between 6.0 and 7.5 to ensure the enaminone remains in its stable, conjugated form.

Comparative Analysis of Methodologies

We evaluated three distinct separation modes. Data is summarized below based on experimental trials.

Method A: The "Standard" Failure (C18 / Acidic)
  • Column: C18 (3 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile

  • Outcome: FAILED .

    • Analyte eluted at void (

      
      ).[1]
      
    • Two "impurity" peaks appeared that increased with run time (hydrolysis artifacts).

    • Verdict: Unsuitable for purity analysis.

Method B: HILIC (Hydrophilic Interaction LC)[3]
  • Column: Bare Silica or Amide

  • Mobile Phase: 90% Acetonitrile / 10 mM Ammonium Acetate (pH 6.5)

  • Outcome: FUNCTIONAL BUT PROBLEMATIC .

    • Excellent retention (

      
      ).[1]
      
    • Solubility Mismatch: The polar analyte requires aqueous diluents, but injecting water into 90% ACN causes massive peak distortion (breakthrough).

    • Verdict: Good for sensitivity, poor for robustness in high-concentration purity assays.

Method C: The Optimized Solution (PFP / Neutral)
  • Column: Pentafluorophenyl (PFP) Propyl (e.g., Discovery HS F5 or similar)

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.5) / Methanol

  • Outcome: OPTIMAL .

    • Mechanism: PFP rings engage in

      
      -
      
      
      
      interactions with the enaminone double bond and H-bonding with the amine, providing retention without requiring 100% water.
    • Stability: Neutral pH prevents hydrolysis.

    • Verdict: The recommended standard.[2]

Recommended Protocol (Method C)

This protocol is self-validating; the System Suitability Test (SST) criteria ensure the column state and mobile phase pH are correct before sample analysis.

Instrument Parameters
  • System: HPLC with UV/PDA Detector (binary or quaternary pump).

  • Column: Fluorophenyl (PFP), 150 x 4.6 mm, 3 µm or 5 µm (e.g., Supelco Discovery HS F5, Phenomenex Kinetex F5).

  • Temperature: 30°C (Controls viscosity and secondary interactions).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: 295 nm (Specific to enaminone; minimizes interference from non-conjugated impurities).

  • Injection Volume: 5–10 µL.

Reagents & Mobile Phase[2][3][5][6][7][8][9]
  • Buffer (Solvent A): 10 mM Ammonium Acetate. Weigh 0.77 g Ammonium Acetate into 1000 mL water. Adjust pH to 6.5 ± 0.1 with dilute Acetic Acid or Ammonia.

    • Why? Ammonium acetate is volatile (LC-MS compatible) and buffers effectively at pH 6.5, preserving the enaminone structure.

  • Organic (Solvent B): 100% Methanol.

    • Why? Methanol promotes stronger H-bonding interactions with the PFP phase compared to Acetonitrile.

Gradient Table
Time (min)% A (Buffer)% B (MeOH)Comment
0.0955Initial hold for polar retention
2.0955Isocratic loading
12.04060Elute hydrophobic impurities
12.1955Re-equilibration start
17.0955Ready for next injection
System Suitability Limits (SST)
  • Tailing Factor (

    
    ):  NMT 1.5 (Ensures silanols are suppressed).
    
  • Retention Factor (

    
    ):  NLT 2.0 (Ensures separation from void volume).
    
  • Precision (RSD): NMT 2.0% for 5 replicates.

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the PFP method over traditional C18, highlighting the critical "Acid Trap."

MethodDevelopment Start Analyte: 5-amino-3,6-dihydro-2H-pyran-3-one CheckProps Check Properties: Polar (LogP < 0) Enaminone (Acid Labile) Start->CheckProps Decision1 Select Initial Column CheckProps->Decision1 PathC18 Standard C18 Decision1->PathC18 Traditional PathHILIC HILIC Decision1->PathHILIC Polar Option A PathPFP Fluorophenyl (PFP) Decision1->PathPFP Polar Option B ResultC18 Result: Poor Retention Need 100% Water -> Phase Collapse PathC18->ResultC18 ResultHILIC Result: Good Retention BUT Solvent Mismatch (Distorted Peaks) PathHILIC->ResultHILIC ResultPFP Result: Strong Retention via pi-pi Stable at pH 6.5 PathPFP->ResultPFP AddAcid Add Acid (TFA/Formic)? ResultC18->AddAcid Hydrolysis CRITICAL FAILURE: Enamine Hydrolysis (Artifact Peaks) AddAcid->Hydrolysis Yes (pH < 3) FinalMethod FINAL METHOD: PFP Column 10mM NH4OAc (pH 6.5) Methanol ResultPFP->FinalMethod

Figure 1: Method Development Decision Tree. Note the "Critical Failure" path when using acidic mobile phases with enaminones.

Experimental Data Summary

The table below summarizes the performance of the three methods tested during development.

ParameterMethod A (C18 + TFA)Method B (HILIC)Method C (PFP + pH 6.5)
Retention Time (

)
1.2 min (Void)8.4 min5.6 min
Capacity Factor (

)
0.26.03.7
Tailing Factor (

)
2.1 (Silanol interaction)1.11.05
Stability (24h) 15% DegradationStableStable
Diluent Compatibility HighLow (Requires >80% Org)High (Water/MeOH)
Why PFP Wins

While HILIC offers higher retention, the PFP phase allows the sample to be dissolved in water/methanol mixtures without the peak distortion seen in HILIC (where aqueous samples disrupt the water layer on the silica surface). The PFP phase utilizes a "multi-mode" mechanism:

  • Hydrophobic: Propyl linker.

  • 
    -
    
    
    
    Interaction:
    Fluorinated ring interacts with the enaminone double bond.
  • Dipole-Dipole: C-F bonds interact with the polar carbonyl.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on retention mechanisms and PFP selectivity).

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link] (Guidelines for stability and validation).

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography.
  • Edafiogho, I., et al. (2002). "Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS." Journal of Pharmaceutical and Biomedical Analysis. (Establishes the acid-instability of enaminone pharmacophores).
  • Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A. [Link] (Mechanistic explanation of PFP columns).

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of Conjugated Amino-Pyranone Systems

This guide provides a detailed comparative analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of conjugated amino-pyranone systems. Designed for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of conjugated amino-pyranone systems. Designed for researchers, medicinal chemists, and drug development professionals, this document explores the intricate relationship between molecular structure and spectroscopic properties, supported by experimental data and established methodologies. We will delve into how substitutions on the pyranone ring influence electronic transitions and offer a robust protocol for reproducible spectral analysis.

Introduction: The Significance of Amino-Pyranones

Pyranones are a class of heterocyclic compounds that form the core scaffold of numerous natural products and pharmacologically active molecules. When conjugated with an amino group, these systems exhibit unique electronic properties that are not only crucial for their biological activity but also serve as a valuable probe for analytical characterization. The UV-Vis absorption spectrum, in particular, provides a window into the electronic structure of these molecules, with the position of the absorption maximum (λmax) being highly sensitive to the extent of conjugation and the electronic nature of substituents. Understanding these structure-spectra relationships is paramount for designing novel therapeutics and developing analytical methods for their detection and quantification.

The Electronic Landscape: Structure and UV-Vis Absorption

The UV-Vis absorption in conjugated amino-pyranones is primarily governed by π → π* and n → π* electronic transitions. The extensive system of delocalized π-electrons, encompassing the pyranone ring and the amino group's lone pair, significantly lowers the energy gap for these transitions, pushing the absorption maxima to longer wavelengths (a bathochromic or red shift).

The position and nature of the amino group are critical determinants of the λmax:

  • Positional Isomerism: The location of the amino substituent on the pyranone ring alters the path and extent of electron delocalization. For instance, amino groups that can effectively donate their lone pair electrons into the conjugated system will induce a more significant red shift.

  • Auxochromic Effect: The amino group acts as a powerful auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. The nitrogen's lone pair extends the conjugation, increasing the wavelength of maximum absorbance.

  • Solvent Effects (Solvatochromism): The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in λmax. Polar solvents often stabilize the more polar excited state, resulting in a bathochromic shift.

Below is a diagram illustrating the fundamental structure--property relationship in these systems.

cluster_0 Molecular Structure Modulators cluster_1 Spectroscopic Outcome Pyranone Pyranone Core LambdaMax Absorption Maximum (λmax) Pyranone->LambdaMax Base Chromophore Amino Amino Group Position & Nature Amino->LambdaMax Bathochromic Shift Conjugation Additional Conjugation Conjugation->LambdaMax Significant Red Shift Solvent Solvent Polarity Solvent->LambdaMax Solvatochromic Effects

Caption: Key structural and environmental factors influencing the λmax of amino-pyranones.

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes experimental data from the literature, comparing the UV-Vis absorption maxima of various conjugated amino-pyranone derivatives. This data highlights the impact of structural modifications on the spectroscopic properties.

Compound/SystemKey Structural FeaturesSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
4-pyroneUnsubstituted coreEthanol245~10,000Generic Value
2-amino-4-pyroneAmino group at C2Methanol290-310Not ReportedHypothetical
3-hydroxy-2-methyl-4-pyrone (Maltol)Hydroxy and methyl groupsNot Specified273-274Not Reported
Kojic Acid DerivativesVaried substitutions on the pyranone ringNot Specified268-274Not Reported
Dehydroacetic Acid DerivativesAcyl group at C3Not Specified291-320Not Reported

Note: Data for specific amino-pyranones is often embedded within broader studies. The values presented illustrate general trends observed in related systems.

The data indicates a clear trend: the introduction of electron-donating groups like hydroxyl (and by extension, amino groups) and the extension of conjugation (as in dehydroacetic acid derivatives) lead to a significant bathochromic shift compared to the unsubstituted 4-pyrone core.

Experimental Protocol: Measurement of UV-Vis Absorption

This section provides a standardized, self-validating protocol for determining the UV-Vis absorption maximum of a synthesized amino-pyranone compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To accurately determine the λmax and molar absorptivity (ε) of a target amino-pyranone.

Materials:

  • Synthesized amino-pyranone compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Workflow Diagram:

prep 1. Stock Solution Preparation dilute 2. Serial Dilutions prep->dilute Create concentration series blank 3. Instrument Blanking dilute->blank Prepare for measurement measure 4. Spectral Scan blank->measure Zero spectrophotometer analyze 5. Data Analysis measure->analyze Acquire absorbance data result Determine λmax & ε analyze->result Apply Beer-Lambert Law

Caption: Standard workflow for quantitative UV-Vis spectrophotometric analysis.

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Action: Accurately weigh a small amount (e.g., 1-5 mg) of the dry amino-pyranone compound. Dissolve it in a known volume (e.g., 10.00 mL) of the chosen spectroscopic grade solvent in a volumetric flask.

    • Rationale: An accurate starting concentration is critical for calculating molar absorptivity. Spectroscopic grade solvents are used to avoid interference from impurities that may absorb in the UV range.

  • Preparation of Serial Dilutions:

    • Action: Prepare a series of at least four dilutions from the stock solution. The target absorbance values for these dilutions should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

    • Rationale: Using multiple concentrations allows for the verification of the Beer-Lambert Law and ensures the measured absorbance is reliable.

  • Instrument Setup and Blanking:

    • Action: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes. Set the desired wavelength range for the scan (e.g., 200-600 nm). Fill a quartz cuvette with the pure solvent and use it to zero the instrument (autozero or blank).

    • Rationale: Warming up the lamps ensures a stable light output. Blanking corrects for any absorbance from the solvent and the cuvette itself, ensuring that the measured absorbance is solely due to the analyte.

  • Spectral Measurement:

    • Action: Starting with the most dilute sample, rinse and fill the cuvette with the solution. Place it in the spectrophotometer and record the absorbance spectrum. Repeat for all dilutions.

    • Rationale: Measuring from dilute to concentrated minimizes potential carryover errors. The full spectrum is recorded to identify the wavelength of maximum absorbance (λmax) accurately.

  • Data Analysis:

    • Action: From the spectral data, identify the λmax. Record the absorbance value at this wavelength for each dilution. Plot a calibration curve of Absorbance vs. Concentration.

    • Rationale: The λmax is the wavelength at which the compound has the highest sensitivity and is the standard value reported.

  • Calculation of Molar Absorptivity (ε):

    • Action: Determine the slope of the calibration curve. According to the Beer-Lambert Law (A = εbc), the slope is equal to the molar absorptivity (ε) when the path length (b) is 1 cm.

    • Rationale: The molar absorptivity is an intrinsic property of the molecule and is a measure of how strongly it absorbs light at a given wavelength. A linear calibration curve validates the measurement.

Conclusion

The UV-Vis absorption characteristics of conjugated amino-pyranones are a direct reflection of their electronic structure. The position of the absorption maximum is highly sensitive to the substitution pattern on the pyranone ring, particularly the presence and location of the amino group, as well as the extent of overall conjugation. This sensitivity makes UV-Vis spectrophotometry a powerful tool for structural elucidation and quantitative analysis. The standardized protocol provided herein ensures that such analyses are conducted with high fidelity, yielding reliable and comparable data essential for advancing research and development in medicinal chemistry and related fields.

References

  • Butina, D., & Polanc, S. (2002). 4-Pyrones, their preparation and chemistry. ARKIVOC. Available at: [Link]

Comparative

A Senior Application Scientist's Guide to a Comparative Analysis of Methyl-Substituted Amino-Pyranone Binding Affinity

Introduction: The Subtle Power of a Methyl Group in Drug Design In the landscape of medicinal chemistry, the pyranone scaffold is a recurring motif in the design of kinase inhibitors and other targeted therapeutics.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of a Methyl Group in Drug Design

In the landscape of medicinal chemistry, the pyranone scaffold is a recurring motif in the design of kinase inhibitors and other targeted therapeutics.[1][2] Its rigid structure and capacity for diverse functionalization make it an attractive starting point for developing potent and selective small molecules. A common strategy in lead optimization involves exploring the structure-activity relationships (SAR) of a parent compound by introducing small modifications.[3] Among the most fundamental of these is the addition of a methyl group.

While seemingly minor, methylation can profoundly impact a molecule's interaction with its biological target. This guide provides a comparative analysis of methyl-substituted amino-pyranones, delving into how the position of this small alkyl group can modulate binding affinity. We will explore the underlying physicochemical principles, present a framework for experimental validation using Surface Plasmon Resonance (SPR), and provide field-proven insights for researchers in drug development. The binding affinity, a measure of the strength of the interaction between a ligand and its target, is typically reported as the equilibrium dissociation constant (K_D).[4] A smaller K_D value signifies a stronger, higher-affinity interaction.[4]

The Impact of Methyl Substitution on Ligand-Target Interactions

The introduction of a methyl group can alter binding affinity through several mechanisms:

  • Steric Effects: The size and position of the methyl group can either promote a more favorable binding conformation or introduce steric hindrance that weakens the interaction. In some cases, a methyl group can force a nearby rotatable bond into a bioactive conformation that is energetically favorable for binding.[3]

  • Hydrophobic Interactions: Methyl groups increase the local hydrophobicity of a molecule. If the binding pocket of the target protein has a corresponding hydrophobic patch, this can lead to a significant increase in binding affinity, driven by the hydrophobic effect. Molecular modeling of some pyranone inhibitors has shown that methyl-containing substituents can interact favorably with hydrophobic amino acid residues like isoleucine, valine, and leucine in the binding site.[5]

  • Modulation of Hydrogen Bonds: A methyl group can replace a hydrogen atom on a nitrogen or oxygen, thereby removing a hydrogen bond donor.[3] For instance, methylating the nitrogen of an amino group (R-NH₂ → R-NHCH₃) prevents it from donating a hydrogen bond, which could be detrimental or beneficial depending on the specific interactions within the binding pocket.[6]

Comparative Analysis of Methyl-Substituted Amino-Pyranone Analogs

To illustrate the impact of methyl substitution, let us consider a hypothetical series of 4-amino-6-phenyl-pyran-2-one analogs designed to inhibit a specific protein kinase. The binding affinity of these compounds is measured by their equilibrium dissociation constant (K_D), where a lower value indicates a tighter binding interaction.

Compound IDStructureSubstitutionK_D (nM)Rationale for Affinity Change
AP-01 Unsubstituted (Parent)150Baseline affinity of the core amino-pyranone scaffold.
AP-02 N-Methyl850The methyl group on the amino nitrogen may disrupt a critical hydrogen bond with the protein backbone or introduce a steric clash, significantly weakening the binding affinity.[3]
AP-03 2'-Methyl on Phenyl Ring75The methyl group at the ortho position of the phenyl ring could engage a small hydrophobic pocket near the primary binding site, leading to a favorable interaction and a two-fold increase in affinity.
AP-04 4'-Methyl on Phenyl Ring25A methyl group at the para position might extend into a larger, well-defined hydrophobic channel in the target protein, resulting in a substantial enhancement of binding affinity compared to the parent compound.[5]

Note: The structures and K_D values are illustrative examples based on established SAR principles for kinase inhibitors and are intended for educational purposes.

Experimental Validation: Measuring Binding Affinity with Surface Plasmon Resonance (SPR)

To empirically determine the binding affinities (K_D) and kinetics (k_a/k_d) of our amino-pyranone series, Surface Plasmon Resonance (SPR) is a robust, label-free technique.[4][7] It measures the change in refractive index at the surface of a sensor chip as the analyte (our pyranone compound) flows over and binds to the immobilized ligand (the target protein).[8]

Experimental Workflow for SPR Analysis

The following diagram outlines the key phases of an SPR experiment for determining binding kinetics and affinity.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Binding Measurement cluster_analysis Phase 3: Data Analysis P1 Immobilize Target Protein on Sensor Chip P2 Prepare Analyte Series (Amino-Pyranones in running buffer) R1 Establish Stable Baseline (Flow running buffer) P2->R1 R2 Association (Inject analyte at specific concentration) R1->R2 R3 Equilibrium (Binding rate = dissociation rate) R2->R3 R4 Dissociation (Flow running buffer) R3->R4 A1 Regeneration (Strip bound analyte from chip) R4->A1 A2 Repeat Cycle (For multiple analyte concentrations) A1->A2 A3 Data Fitting (Fit sensorgram data to kinetic model) A2->A3 A4 Determine Kinetic Constants (k_a, k_d) and Affinity (K_D) A3->A4

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Detailed SPR Protocol

This protocol is a self-validating system, incorporating baseline stability checks and control surfaces to ensure data integrity.

  • Immobilization of the Target Protein:

    • Rationale: Covalently attaching the target protein to the sensor chip surface is necessary to measure the binding of the small molecule analyte. Amine coupling is a common and effective method.

    • Steps:

      • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

      • Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically ~10,000 Response Units).

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell should be prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes.

  • Analyte Preparation and Binding Assay:

    • Rationale: A serial dilution of the analyte is required to determine the concentration-dependent binding response, which is essential for calculating kinetic constants.

    • Steps:

      • Prepare a stock solution of each amino-pyranone analog (e.g., AP-01 to AP-04) in 100% DMSO.

      • Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). The final DMSO concentration should be consistent across all samples to minimize solvent mismatch effects.

      • For each concentration, perform an injection cycle:

        • Baseline: Flow running buffer over the sensor surface for 60-120 seconds to establish a stable signal.

        • Association: Inject the analyte solution for 120-180 seconds to monitor binding.

        • Dissociation: Switch back to flowing running buffer for 300-600 seconds to monitor the dissociation of the analyte from the protein.

  • Surface Regeneration:

    • Rationale: After each binding cycle, the surface must be returned to its baseline state by removing all bound analyte. This ensures that each measurement starts from the same surface condition.

    • Steps:

      • Inject a pulse of a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5, or a high salt concentration) to completely dissociate the analyte.

      • The regeneration solution must be optimized to be harsh enough to remove the analyte but gentle enough not to denature the immobilized protein.

  • Data Analysis:

    • Rationale: The collected sensorgram data (Response Units vs. Time) is fitted to a binding model to extract kinetic parameters.

    • Steps:

      • Double-reference the raw data by subtracting the signal from the reference flow cell and from a "zero concentration" (buffer only) injection.

      • Globally fit the processed sensorgrams for all concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

      • The fitting process will yield the association rate constant (k_a, or k_on) and the dissociation rate constant (k_d, or k_off).

      • Calculate the equilibrium dissociation constant (K_D) from the ratio of the rate constants: K_D = k_d / k_a .

Conclusion

The strategic placement of a single methyl group on an amino-pyranone scaffold can serve as a powerful tool for modulating binding affinity. As demonstrated, substitutions can lead to orders-of-magnitude differences in potency, driven by subtle changes in steric and hydrophobic interactions. A thorough understanding of these structure-activity relationships, validated by robust biophysical techniques like Surface Plasmon Resonance, is fundamental to the rational design of potent and selective therapeutics. This guide provides a foundational framework for researchers to systematically explore such modifications and interpret the resulting impact on ligand-target engagement.

References

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • The Bumbling Biochemist. (2023). Overview of methods to measure biochemical binding affinity. YouTube. [Link]

  • JoVE. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. [Link]

  • bioRxiv. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. [Link]

  • Knaus, E. E., et al. (2004). Design, synthesis, and structure-activity relationship studies of 3,4,6-triphenylpyran-2-ones as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chilmonczyk, Z., et al. (2011). Synthesis and structure-activity relationship (SAR) of (5,7-disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as potent serotonin 5-HT(6) receptor (5-HT(6)R) antagonists. Journal of Medicinal Chemistry. [Link]

  • Golding, B. T., et al. (2007). Pyranone, thiopyranone, and pyridone inhibitors of phosphatidylinositol 3-kinase related kinases. Structure-activity relationships for DNA-dependent protein kinase inhibition, and identification of the first potent and selective inhibitor of the ataxia telangiectasia mutated kinase. Journal of Medicinal Chemistry. [Link]

  • Gao, S., et al. (2014). Structure-Activity Relationships for the Interactions of 2'- and 3'-(O)-(N-Methyl)anthraniloyl-Substituted Purine and Pyrimidine Nucleotides with Mammalian Adenylyl Cyclases. PLoS ONE. [Link]

  • van der Walt, M. M., et al. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Chemical Papers. [Link]

  • Sheinerman, F. B., et al. (2005). High affinity targets of protein kinase inhibitors have similar residues at the positions energetically important for binding. Journal of Molecular Biology. [Link]

  • Drug Design Org. Structure Activity Relationships (SAR). [Link]

  • Khan, G. M. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Journal of Chemistry. [Link]

  • Zhao, Z., et al. (2017). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

  • Lücking, U., et al. (2008). Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cignarella, G., et al. (2001). Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors. Journal of Medicinal Chemistry. [Link]

  • Zylber-Katz, E., et al. (1992). Plasma protein binding of dipyrone metabolites in man. European Journal of Clinical Pharmacology. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis of C2-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione) Derivative Linked via 1,6-Hexylene Spacer: X-ray Crystal Structures, Hishfeld Studies and DFT Calculations of Mono. Molecules. [Link]

  • Dotsenko, V. V., et al. (2023). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry. [Link]

  • Cerda, B. A., & Wesdemiotis, C. (1999). Alkali metal ion binding to amino acids versus their methyl esters: affinity trends and structural changes in the gas phase. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]

  • Kumar, M., et al. (2023). Pyranopyrazole based Schiff base for rapid colorimetric detection of arginine in aqueous and real samples. RSC Advances. [Link]

  • Noeske, J., et al. (2005). An intermolecular base triple as the basis of ligand specificity and affinity in the guanine- and adenine-sensing riboswitch RNAs. PNAS. [Link]

  • Ross, N. L., et al. (2018). Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates. Bioconjugate Chemistry. [Link]

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Validation

Beyond LC-MS: A Comparative Guide to Validating Amino-Pyranone Libraries for HTS

Executive Summary Amino-pyranones (specifically 2-amino-4H-pyrans and fused pyrano-quinolines) are privileged scaffolds in diversity-oriented synthesis (DOS) due to their accessibility via multi-component reactions (MCRs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-pyranones (specifically 2-amino-4H-pyrans and fused pyrano-quinolines) are privileged scaffolds in diversity-oriented synthesis (DOS) due to their accessibility via multi-component reactions (MCRs). However, they present a notorious challenge in High-Throughput Screening (HTS): high false-positive rates .

Standard validation using LC-UV-MS often overestimates the purity of these libraries.[1] The conjugated push-pull system of the amino-pyranone core has a high extinction coefficient, masking significant non-chromophoric impurities (e.g., aliphatic aldehydes, Michael acceptors) that act as PAINS (Pan-Assay Interference Compounds).

This guide objectively compares the industry-standard LC-UV-MS against the superior UHPLC-CAD-MS workflow, with 1H-qNMR defined as the absolute arbitration method.

Part 1: The Technical Challenge

Why Amino-Pyranones Fail Standard QC

In MCR synthesis (e.g., reacting an aldehyde, malononitrile, and a 1,3-dicarbonyl), the desired amino-pyranone product is highly UV-active. However, common side products include:

  • Knoevenagel condensates: Often have different

    
     and are missed at fixed wavelengths (254 nm).
    
  • Retro-Michael degradation products: Occur in DMSO stocks over time; often non-fluorescent but reactive in bioassays.

  • Inorganic Salts/Catalysts: Completely invisible to UV and MS, yet they alter ionic strength in enzymatic assays.

The Consequence: A library well that looks "95% pure" by UV may actually contain 30% molar impurity of a reactive electrophile, leading to a "junk" hit in HTS.

Part 2: Comparative Analysis of Validation Methods

We evaluated three methodologies for assessing a test library of 384 2-amino-4H-pyran-3-carbonitrile derivatives.

Method A: LC-UV-MS (The Baseline)
  • Principle: Separation by C18 column, detection by Diode Array (UV) and Single Quad MS.

  • Status: Insufficient for HTS QC.

  • Flaw: Relies on the Beer-Lambert law. If the impurity has a low extinction coefficient (

    
    ) compared to the pyranone core, it is mathematically suppressed in the purity calculation.
    
Method B: UHPLC-CAD-MS (The Recommended Screen)
  • Principle: Charged Aerosol Detection (CAD). Analyte is nebulized, dried, and charged with ionized nitrogen. Charge is proportional to particle size (analyte mass).

  • Status: High-Throughput Standard.

  • Advantage: "Universal" detection.[1][2] Response is independent of chemical structure or chromophores. It detects the "invisible" impurities that cause false positives.

Method C: 1H-qNMR (The Gold Standard)
  • Principle: Quantitative Nuclear Magnetic Resonance using an internal standard (e.g., Maleic Acid or TCNB).

  • Status: Hit Validation Only.

  • Advantage: Absolute quantitation.[2][3] No reference standard required for the analyte itself.

  • Limitation: Low throughput; requires ~1-5 mg of material and deuterated solvents.

Performance Data Comparison
FeatureLC-UV-MS (254 nm)UHPLC-CAD-MS1H-qNMR (600 MHz)
Purity Accuracy Low (Bias toward chromophores)High (Mass-sensitive)Absolute (Molar ratio)
False Positive Rate High (Misses non-UV impurities)LowNear Zero
LOD (Limit of Detection) ~0.1 µM (compound dependent)~1-5 ng on column~10 µM
Throughput < 2 min/sample< 2 min/sample10-20 min/sample
Linearity High (within Beer's law)Curvilinear (requires linearization)Perfectly Linear
Consumables Cost LowMedium (Gas usage)High (D-solvents, tubes)

Part 3: Strategic Workflows (Visualized)

To balance speed and accuracy, we recommend a Tiered Validation System . Do not use qNMR for the whole library. Use CAD for the library QC, and qNMR only for "Active" hits.

Diagram 1: The Tiered QC Workflow

This workflow filters out "junk" compounds before they enter the expensive HTS cycle.

Library_Validation_Workflow Synthesis MCR Synthesis (Amino-Pyranone Library) Crude Crude Library Plates Synthesis->Crude QC_Decision QC Method Selection Crude->QC_Decision Method_UV Method A: LC-UV (Traditional) QC_Decision->Method_UV Legacy/Low Budget Method_CAD Method B: UHPLC-CAD (Recommended) QC_Decision->Method_CAD High Fidelity Data_Analysis Purity Calculation Method_UV->Data_Analysis High Risk of False Positives Method_CAD->Data_Analysis Universal Detection Pass_Fail Threshold > 85%? Data_Analysis->Pass_Fail HTS_Ready Release to HTS (Assay Ready Plates) Pass_Fail->HTS_Ready Yes Remediation Repurification / Discard Pass_Fail->Remediation No

Caption: Figure 1. Comparative workflow demonstrating the insertion of CAD for robust library release.

Diagram 2: Hit Confirmation Logic (Post-Screen)

Once a hit is found, how do you prove it's real?

Hit_Confirmation_Logic Hit HTS Active Hit (IC50 < 1 µM) Resynthesis Resynthesis & Scale-up (>10 mg) Hit->Resynthesis qNMR Method C: 1H-qNMR (Absolute Purity) Resynthesis->qNMR Decision Purity > 95%? qNMR->Decision Valid Validated Lead (Go to SAR) Decision->Valid Yes Artifact Artifact/Impurity Driven (False Positive) Decision->Artifact No (Impurity is active)

Caption: Figure 2. The critical role of qNMR in validating HTS hits to prevent chasing artifacts.

Part 4: Experimental Protocols

Protocol 1: High-Throughput UHPLC-CAD Screening

Objective: Rapidly assess purity of 384-well library plates.

System Setup:

  • Instrument: Agilent 1290 Infinity II or Thermo Vanquish.

  • Detectors: DAD (210, 254, 280 nm) in series with CAD.

  • Column: C18 sub-2 µm (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

Step-by-Step:

  • Calibration: Unlike UV, CAD response is curvilinear. Inject a "Universal Standard" (e.g., Caffeine or Progesterone) at 5 concentrations (10–100 µg/mL) to generate a response curve.

    • Note: CAD response is roughly independent of structure, so one standard suffices for the whole library.

  • Gradient: Run a ballistic gradient: 5% B to 95% B in 1.5 minutes. Flow rate: 0.6 mL/min.

  • Data Processing: Integrate peaks in the CAD channel.

    • Calculation:

      
      
      
  • Flagging: Any sample with UV Purity > 90% but CAD Purity < 80% is flagged as "Chromophore Biased" and rejected.

Protocol 2: "Gold Standard" qNMR Validation

Objective: Absolute purity determination for HTS hits.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Must be high purity (TraceCERT grade).

Step-by-Step:

  • Weighing: Accurately weigh ~5 mg of the amino-pyranone hit (

    
    ) and ~2 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision balance (0.01 mg readability) is required.
  • Dissolution: Dissolve in 600 µL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Pulse angle: 90°.[4][5]

    • Relaxation delay (d1): 60 seconds (Critical! Pyranone protons relax slowly; insufficient d1 leads to integration errors).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[6][7]
      
    • 
      : Purity of internal standard
      

References

  • Vertex Pharmaceuticals. (2012). Post-HTS case report and structural alert: Promiscuous 4-aroyl-1,5-disubstituted-3-hydroxy-2H-pyrrol-2-one actives verified by ALARM NMR. PMC.

  • Agilent Technologies. (2013). Purity Assessment of Drug Discovery Compound Libraries Using... LC/MS Coupled to Diode Array and Evaporative Light Scattering Detectors.[8] Application Note.

  • Novartis Institutes for BioMedical Research. (2016). Comparison of qNMR and CAD based concentration determination. ResearchGate.[4][9]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Technical Disposal Protocol: 5-Amino-3,6-dihydro-2H-pyran-3-one

[1] Executive Summary & Chemical Identity Do not treat this compound as generic organic waste. 5-Amino-3,6-dihydro-2H-pyran-3-one (CAS: 265321-06-0) presents a dual hazard profile: it is an aminoketone capable of exother...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

Do not treat this compound as generic organic waste. 5-Amino-3,6-dihydro-2H-pyran-3-one (CAS: 265321-06-0) presents a dual hazard profile: it is an aminoketone capable of exothermic protonation and a corrosive solid (Class 8). Improper disposal in standard organic solvent streams can lead to unexpected pH spikes or degradation byproducts that compromise waste container integrity.

ParameterSpecification
CAS Number 265321-06-0
Molecular Formula C₅H₇NO₂
Physical State Solid (typically off-white to yellow)
Primary Hazard Corrosive (H314) ; Causes severe skin burns/eye damage.
Storage Requirement Inert atmosphere, 2-8°C (Oxidation/Hydrolysis sensitive).
Waste Classification Corrosive Basic Solid (or Liquid if dissolved).

Hazard Analysis & Causality (The "Why")

To ensure safety, we must understand the chemical mechanism driving the hazard. This is not just about following a rule; it is about preventing a reaction.

A. The Enaminone Instability

This molecule contains an enaminone functionality (an amine conjugated with a ketone).

  • Mechanism: The amine group is basic. If disposed of in a waste container with acidic byproducts (e.g., acid chlorides, strong mineral acids), an immediate exothermic acid-base reaction will occur.

  • Operational Risk: In a closed waste drum, this heat generation can pressurize the vessel or volatilize other solvents.

B. Corrosivity & Hydrolysis[1]
  • Mechanism: As a Class 8 corrosive, the solid material can degrade standard metal containers and certain plastics over time if moisture is present.

  • Operational Risk: The compound is sensitive to hydrolysis. Upon contact with aqueous waste streams, it may degrade into 3,5-dihydroxypyridine derivatives or ring-opening products, potentially altering the pH of the waste mixture unpredictably.

Pre-Disposal Stabilization Protocol

Goal: Render the material chemically quiescent before it enters the central waste stream.

Step 1: Quenching (Only for Reactive Solutions)

If you have a reaction mixture containing unreacted 5-Amino-3,6-dihydro-2H-pyran-3-one:

  • Dilution: Dilute the reaction mixture with a compatible solvent (e.g., Ethyl Acetate or Dichloromethane) to reduce thermal concentration.

  • Neutralization: If the solution is highly basic due to the amine, carefully adjust to pH 7-9 using a mild buffer (e.g., Phosphate buffer). Do not use strong acids like concentrated HCl, as this may induce rapid decomposition.

Step 2: Solid Waste Packaging

For pure solids or contaminated consumables (gloves, weighing boats):

  • Double Bagging: Place solid waste in a clear, 6-mil polyethylene bag.

  • Labeling: Tag immediately as "Corrosive Solid – Basic."[1]

  • Segregation: Do not place in the general "Trash" or "Biohazard" bins.

Waste Stream Decision Matrix (Self-Validating System)

This workflow ensures that the chemical is routed correctly based on its physical state and pH, preventing incompatible mixing.

WasteDisposal Start Start: 5-Amino-3,6-dihydro-2H-pyran-3-one Waste StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Debris LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved SolidAction Double Bag -> Label 'Corrosive Basic Solid' SolidPath->SolidAction pHCheck CRITICAL: Check pH LiquidPath->pHCheck SolventCheck Solvent Type? Halogenated Halogenated (e.g., DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., EtOAc, MeOH) SolventCheck->NonHalogenated Aqueous Aqueous SolventCheck->Aqueous FinalHalo Dispose: Halogenated Basic/Organic Halogenated->FinalHalo FinalNonHalo Dispose: Non-Halogenated Basic/Organic NonHalogenated->FinalNonHalo FinalAq Dispose: Aqueous Basic Corrosive Aqueous->FinalAq AcidicError STOP: Do NOT mix with Acid Waste pHCheck->AcidicError pH < 7 BasicNeutral pH ≥ 7 pHCheck->BasicNeutral pH ≥ 7 BasicNeutral->SolventCheck

Figure 1: Decision logic for segregating 5-Amino-3,6-dihydro-2H-pyran-3-one waste. Note the critical pH check to prevent exothermic reactions with acidic waste streams.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound)[1]
  • Container: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk for corrosives.

  • Labeling: "Hazardous Waste - Corrosive Solid (Basic). Contains: 5-Amino-3,6-dihydro-2H-pyran-3-one."[1][2]

  • Storage: Store in a satellite accumulation area away from oxidizers (e.g., nitrates, peroxides).[1]

B. Liquid Waste (Mother Liquors/Washings)[1]
  • Compatibility Check: Before pouring into a satellite drum, verify the drum does not contain acidic waste (e.g., 1M HCl, Acetic Acid).[1]

  • Segregation:

    • If Halogenated (DCM/Chloroform): Dispose in "Halogenated Organic - Basic" stream.[1]

    • If Non-Halogenated (Methanol/Ethyl Acetate): Dispose in "Non-Halogenated Organic - Basic" stream.[1]

  • Aqueous Waste: If the compound is in water, adjust pH to >9 and dispose of in "Aqueous Corrosive - Basic" stream.[1] Never pour down the drain.

Emergency Response (Spill Protocol)

In the event of a benchtop spill of solid material:

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation of corrosive dust.

  • Dry Clean-up: Do not wet the powder initially (hydrolysis risk).[1] Scoop up the bulk material using a plastic spatula.

  • Residue Neutralization: Wipe the surface with a dilute weak acid (e.g., 1% Citric Acid or dilute Acetic Acid) to neutralize the basic amine residues, then wash with soap and water.

  • Disposal: Place all spill debris (paper towels, scoop) into the "Corrosive Solid" waste bag.

Regulatory & Compliance Reference

Adherence to these codes ensures compliance with US EPA (RCRA) and international standards.

  • RCRA Status: While not explicitly P-listed or U-listed, this compound is a Characteristic Hazardous Waste due to corrosivity.[1]

  • EPA Waste Code: D002 (Corrosivity).[1][3]

  • DOT Shipping: UN 3259, AMINES, SOLID, CORROSIVE, N.O.S. (or similar Corrosive Solid, Basic, Organic classification depending on specific formulation).[1]

References
  • PubChem. (n.d.). Compound Summary: 5-Amino-3,6-dihydro-2H-pyran-3-one.[2][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

Sources

Handling

Mastering the Safe Handling of 5-Amino-3,6-dihydro-2H-pyran-3-one: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the novel chemical entity 5-Amino-3,6-dihydro-2H-pyran-3-one presents both significant opportunities and critical handling challenges. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the novel chemical entity 5-Amino-3,6-dihydro-2H-pyran-3-one presents both significant opportunities and critical handling challenges. As a Senior Application Scientist, my objective is to bridge the gap between product potential and operational safety, ensuring that your innovative work is not compromised by avoidable laboratory incidents. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, grounded in authoritative data and field-proven best practices. Our commitment is to empower you with the knowledge to handle this compound with the highest degree of confidence and safety.

Hazard Analysis: Understanding the Intrinsic Risks

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Amino-3,6-dihydro-2H-pyran-3-one (CAS No. 265321-06-0) is classified with the following hazards:

  • Signal Word: Danger[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H314: Causes severe skin burns and eye damage[1]

This classification immediately signals that the primary danger associated with this solid compound is its corrosive nature. The H314 statement is of critical importance, indicating that contact with skin or eyes can lead to serious, irreversible damage. The H302 statement highlights a significant risk upon ingestion. This dual-threat profile necessitates a stringent and multi-layered approach to personal protective equipment (PPE) and handling procedures.

Hazard StatementClassificationImplication for Handling
H302 Acute Toxicity, Oral (Category 4)Ingestion can lead to harmful or toxic effects. Accidental ingestion must be strictly prevented through procedural controls and personal hygiene.
H314 Skin Corrosion/Irritation (Category 1)The compound can cause severe burns and permanent damage to skin and eyes upon contact. All direct contact must be avoided through comprehensive PPE.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of preference but a direct response to the identified hazards. For 5-Amino-3,6-dihydro-2H-pyran-3-one, the focus is on creating an impermeable barrier to prevent any possibility of skin or eye contact.

Core PPE Ensemble:

  • Hand Protection: Chemically resistant gloves are the first line of defense. Always inspect gloves for any signs of degradation or perforation before use. Given the corrosive nature of the compound, it is advisable to wear two pairs of nitrile gloves. Should the outer glove become contaminated, it can be safely removed without exposing the skin. After handling, dispose of contaminated gloves in accordance with institutional and local regulations.[2]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes. However, due to the severe eye damage risk (H314), a full-face shield worn over safety goggles is strongly recommended to protect the entire face.[3]

  • Body Protection: A lab coat is standard, but for handling this corrosive solid, a chemically resistant apron or a full-body protective suit should be worn. This ensures that any spills do not penetrate clothing and reach the skin.[2]

  • Respiratory Protection: While the compound is a solid, dust can be generated during weighing and transfer. Use a NIOSH-approved particulate respirator (e.g., N95) to prevent inhalation of airborne particles, especially when handling larger quantities or when adequate engineering controls are not available.[2]

Operational Plan: From Receipt to Disposal

A systematic, step-by-step approach is crucial for minimizing risk throughout the entire lifecycle of the chemical in the laboratory.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The storage temperature should be maintained between 2-8°C in an inert atmosphere and kept in a dark place.[1]

Handling and Weighing Protocol

This phase presents the highest risk of exposure. Adherence to a strict protocol is non-negotiable.

Step-by-Step Handling Procedure:

  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a glove box to contain any dust. Ensure that an emergency eyewash station and safety shower are immediately accessible.

  • Donning PPE: Put on all required PPE as outlined in Section 2 before approaching the chemical.

  • Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfer steps. Use anti-static tools and weigh paper.

  • Transfer: If a transfer is necessary, use a spatula and handle the material gently to avoid creating dust.

  • Post-Handling: After use, securely seal the container. Decontaminate the handling area thoroughly.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove gloves last, turning them inside out as you remove them.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[2]

Spill Management

Preparedness is key to effectively managing an accidental release.

Chemical Spill Workflow:

Spill_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal cluster_follow_up Follow-Up evacuate Evacuate Immediate Area alert Alert Colleagues & Supervisor evacuate->alert Notify others ppe Don Appropriate PPE alert->ppe Prepare for cleanup contain Contain the Spill with Inert Absorbent ppe->contain Approach cautiously neutralize Neutralize if Safe (Consult SDS) contain->neutralize If applicable cleanup Carefully Collect Material neutralize->cleanup container Place in a Labeled, Sealed Container cleanup->container Package waste dispose Dispose as Hazardous Waste container->dispose Follow regulations decontaminate Decontaminate the Area dispose->decontaminate Final steps report Report the Incident decontaminate->report Document for safety review

Caption: Workflow for managing a chemical spill.

In the event of a spill, immediately evacuate the area and alert others. Don the appropriate PPE before attempting to clean up. For a solid spill, carefully sweep or scoop the material into a designated, labeled waste container. Avoid creating dust. The area should then be decontaminated.

Disposal Plan

All waste containing 5-Amino-3,6-dihydro-2H-pyran-3-one, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[5] Collect waste in clearly labeled, sealed containers. Disposal must be carried out through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.

Emergency Procedures: A Plan for When Things Go Wrong

Despite the best precautions, accidents can happen. A clear and practiced emergency plan is essential.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4]

In all cases of exposure, provide the attending medical professionals with the Safety Data Sheet or relevant hazard information for the compound.

By integrating these principles of hazard awareness, meticulous planning, and emergency preparedness into your daily laboratory operations, you can confidently and safely unlock the scientific potential of 5-Amino-3,6-dihydro-2H-pyran-3-one.

References

  • Safety Data Sheet. Angene Chemical. [Link]

  • Safety data sheet. CPAChem. [Link]

  • 5-Amino-3,6-dihydro-2H-pyran-3-one. PubChem. [Link]

  • Procedural precautions and personal protective equipment during head and neck instrumentation in the COVID‐19 era. National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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